Methyl 1-Boc-3-allylpiperidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-8-15(12(17)19-5)9-7-10-16(11-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLBVMLDQSJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-Boc-3-allylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details the necessary precursors, a proposed synthetic pathway, and the analytical techniques required for the characterization of the starting material.
Compound Overview
This compound is a substituted piperidine derivative featuring a Boc-protected nitrogen, a methyl ester, and an allyl group at the C3 position. This trifunctional scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1349644-17-2 |
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| Storage | Room temperature |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from commercially available 1-Boc-piperidine-3-carboxylic acid. The first step involves the esterification of the carboxylic acid to yield Methyl 1-Boc-piperidine-3-carboxylate. The second, and key, step is the α-allylation of this ester.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of Methyl 1-Boc-piperidine-3-carboxylate (Precursor)
The precursor, Methyl 1-Boc-piperidine-3-carboxylate, is synthesized by the esterification of 1-Boc-piperidine-3-carboxylic acid. This can be achieved using standard esterification methods.
Table 2: Physicochemical Properties of Methyl 1-Boc-piperidine-3-carboxylate [1]
| Property | Value |
| CAS Number | 148763-41-1 |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| Appearance | Liquid |
| Purity | ≥99% |
Experimental Protocol: Esterification
A general procedure for the synthesis of the precursor is as follows:
-
To a solution of 1-Boc-piperidine-3-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Methyl 1-Boc-piperidine-3-carboxylate.
Step 2: α-Allylation to Synthesize this compound
The introduction of the allyl group at the C3 position is achieved via an enolate alkylation. This involves the deprotonation of the α-carbon to the ester group using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an allyl electrophile.
Experimental Protocol: α-Allylation
Disclaimer: The following is a general protocol based on standard organic chemistry principles for α-alkylation of esters. This procedure has not been experimentally validated for this specific substrate and will require optimization by the end-user.
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 30 minutes to generate a solution of lithium diisopropylamide (LDA).
-
In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 1-Boc-piperidine-3-carboxylate in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution to the ester solution via cannula and stir for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Add allyl bromide dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Characterization of Methyl 1-Boc-piperidine-3-carboxylate (Precursor)
The structure of the precursor can be confirmed using various spectroscopic methods.
Table 3: 1H NMR Spectroscopic Data for Methyl N-Boc-piperidine-3-carboxylate [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.9-4.1 | m | 2H | -NCH2- (axial) |
| 3.67 | s | 3H | -OCH3 |
| ~2.8-3.1 | m | 2H | -NCH2- (equatorial) |
| ~2.4 | m | 1H | -CH(COOCH3)- |
| ~1.9-2.1 | m | 1H | Piperidine ring CH |
| ~1.5-1.8 | m | 3H | Piperidine ring CH2 |
| 1.45 | s | 9H | -C(CH3)3 |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer used.
Characterization of this compound (Final Product)
Based on extensive searches of the available scientific literature and chemical databases, detailed experimental characterization data (NMR, IR, Mass Spectrometry) for this compound is not publicly available at the time of this guide's compilation.
Researchers who successfully synthesize this compound are encouraged to perform full spectroscopic analysis to confirm its structure and purity. The expected spectroscopic features would include:
-
1H NMR: Signals corresponding to the Boc group, the methyl ester, the piperidine ring protons, and the newly introduced allyl group (with characteristic signals for the vinyl protons and the allylic methylene protons).
-
13C NMR: Resonances for all carbon atoms, including the carbonyls of the Boc and ester groups, the carbons of the piperidine ring, the Boc t-butyl group, the methyl ester, and the three distinct carbons of the allyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 283.36 g/mol , along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the carbamate and ester groups, and C-H stretching and bending vibrations.
Experimental Workflow and Logic
The synthesis and characterization process follows a logical progression from starting material to the final, purified product.
Caption: A logical workflow for the synthesis and characterization of the target compound.
This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform all experimental work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The successful synthesis and purification of the final product will require careful execution and optimization of the proposed experimental protocols.
References
physicochemical properties of "Methyl 1-Boc-3-allylpiperidine-3-carboxylate"
A Technical Guide to Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties, a representative synthetic workflow, and the potential applications of this compound. This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic structures and protein degrader building blocks.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1349644-17-2 | [1] |
| Molecular Formula | C15H25NO4 | [1] |
| Molecular Weight | 283.36 g/mol | [1] |
| Physical Form | Not specified; likely a solid or oil at room temperature. | |
| Storage | Room temperature.[1] |
Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely available in public literature. These properties should be determined empirically.
Synthesis and Purification: A Representative Workflow
While a specific, detailed experimental protocol for the synthesis of this exact molecule is not publicly documented, a general workflow can be constructed based on common organic synthesis principles for similar piperidine derivatives. The synthesis generally involves the introduction of an allyl group to a protected piperidine scaffold.
A logical workflow for the synthesis, purification, and confirmation of this compound is outlined below. This process highlights the key stages from starting materials to the final, characterized product.
Role in Drug Discovery and Development
This compound is a functionalized building block valuable in drug discovery. The Boc-protected nitrogen and the methyl ester provide orthogonal handles for further chemical modification, while the allyl group offers a site for diverse chemical transformations such as olefin metathesis, oxidation, or hydroboration.
Its utility is primarily as a synthetic intermediate, contributing to the assembly of more complex molecular architectures.
Safety, Handling, and Storage
Handling:
-
For professional research and industrial use only. Not intended for medical or consumer applications.[1]
-
Use in a well-ventilated area.[2]
-
Standard personal protective equipment (PPE) should be worn, including safety goggles with side-shields, impervious gloves, and a lab coat.[2]
-
Avoid formation of dust and aerosols.[2]
-
In case of accidental release, contain the spillage and collect for disposal by a licensed chemical destruction plant.[2]
Storage:
-
Store at room temperature in a dry, cool, and well-ventilated place.[1][2]
-
Keep the container tightly closed to prevent moisture contamination.[2][3]
Toxicity:
-
Detailed toxicological and ecological data for this specific compound are not available.[2] Standard precautions for handling new chemical entities should be observed.
References
Technical Guide: Synthesis and Spectroscopic Analysis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, and MS) and a detailed synthesis protocol for "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" could not be located. The following guide provides known properties of the compound and outlines a generalized, plausible experimental workflow for its synthesis and characterization based on standard organic chemistry principles.
Compound Identification and Properties
This compound is a piperidine derivative containing a Boc-protected amine, a methyl ester, and an allyl group at the 3-position. Such structures are of interest in medicinal chemistry as building blocks for the synthesis of more complex molecules with potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1349644-17-2 |
| Molecular Formula | C₁₅H₂₅NO₄ |
| Molecular Weight | 283.36 g/mol |
General Experimental Protocols
The following protocols describe a plausible, generalized approach for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common strategy for the synthesis of such a compound would involve the α-allylation of a suitable piperidine precursor.
Reaction Scheme:
Starting Material: Methyl 1-Boc-piperidine-3-carboxylate Reagents: 1. Lithium diisopropylamide (LDA) or another suitable non-nucleophilic strong base; 2. Allyl bromide Solvent: Anhydrous tetrahydrofuran (THF) Reaction Conditions: Low temperature (e.g., -78 °C) for deprotonation, followed by slow addition of allyl bromide and gradual warming to room temperature.
Procedure:
-
A solution of Methyl 1-Boc-piperidine-3-carboxylate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA in THF is added dropwise to the reaction mixture, and the solution is stirred for 1 hour at -78 °C to ensure complete deprotonation and formation of the enolate.
-
Allyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic Data Acquisition
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃). The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).
2.2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the synthesized compound. A common technique is electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is compared with the calculated exact mass.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: General workflow for the synthesis and characterization of a chemical compound.
This guide provides a framework for the synthesis and analysis of this compound. Researchers in drug development can utilize such methodologies to produce and verify novel chemical entities for further investigation.
The Guardian of the Amine: A Technical Guide to the Safe Handling of N-Boc Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
The N-tert-butoxycarbonyl (N-Boc) protecting group is an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules containing the piperidine scaffold, a common motif in pharmaceuticals. While the Boc group offers excellent stability and selective removal, the safe and effective handling of N-Boc protected piperidines is paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety, handling, and key experimental protocols associated with this important class of compounds.
Section 1: Physicochemical and Toxicological Profile
A thorough understanding of the physicochemical and toxicological properties of N-Boc protected piperidines is the foundation of their safe handling. While specific data can vary between different substituted piperidines, the following tables summarize key quantitative data for some common examples.
Table 1: Physicochemical Properties of Selected N-Boc Protected Piperidines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| N-Boc-piperidine | 75844-69-8 | C₁₀H₁₉NO₂ | 185.26 | N/A | 86 (at 1 mmHg) | 0.964 (at 25°C) |
| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 | 148-153 | 353.2 (Predicted) | 1.164 (Predicted)[1] |
| N-Boc-4-hydroxypiperidine | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 | 61-65 | 292.3 (at 760 mmHg) | ~1.1 |
| N-Boc-4-piperidone | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 | 38-42 | 112-114 (at 0.5 mmHg) | N/A |
| (R)-3-Amino-1-N-Boc-piperidine | 188111-79-7 | C₁₀H₂₀N₂O₂ | 200.28 | N/A | N/A | N/A |
Table 2: Toxicological Data for Selected N-Boc Protected Piperidines
| Compound | Hazard Statements | Acute Toxicity (Oral) | Skin Irritation/Corrosion | Eye Irritation/Damage | Respiratory Irritation |
| N-Boc-piperidine | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)[2] | Acute Tox. 3 | Category 2[2] | Category 2[2] | STOT SE 3[2] |
| N-Boc-piperidine-4-carboxylic acid | H315, H319, H335 | No data available | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |
| N-Boc-4-hydroxypiperidine | No classification available | No data available | No data available | No data available | No data available |
| N-Boc-4-piperidone | H315, H319, H335 | No data available | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |
| (R)-3-Amino-1-N-Boc-piperidine | H302 (Harmful if swallowed), H315, H319, H335 | Harmful if swallowed[3] | Causes skin irritation[3] | Causes serious eye irritation[3] | May cause respiratory irritation[3] |
Note: The absence of data does not indicate that a substance is not hazardous. All chemicals should be handled with appropriate caution.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the consistent use of appropriate personal protective equipment are critical for minimizing exposure to N-Boc protected piperidines.
Engineering Controls
-
Ventilation: All handling of solid and volatile N-Boc protected piperidines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling N-Boc protected piperidines:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove for added protection.
-
Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
References
The 3-Substituted Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom make it a crucial pharmacophore for interacting with a wide range of biological targets. Among its derivatives, the 3-substituted piperidine motif holds a privileged position. The introduction of a substituent at the 3-position creates a chiral center, providing a three-dimensional structure that allows for precise, stereospecific interactions with protein binding pockets, which is often unachievable with flat aromatic rings.[3] This guide provides a comprehensive overview of the strategic importance, synthesis, and application of 3-substituted piperidine building blocks, highlighting their role in shaping the potency, selectivity, and pharmacokinetic properties of modern therapeutics.
The Strategic Importance of the 3-Substituted Piperidine Scaffold
The prevalence of the 3-substituted piperidine moiety in bioactive molecules, from natural alkaloids to blockbuster drugs, underscores its importance in medicinal chemistry.[1][3] Its value stems from several key structural and physicochemical properties:
-
Introduction of Chirality and 3D-Scaffolding: Substitution at the 3-position desymmetrizes the piperidine ring, creating a stable chiral center. This enables the synthesis of enantiomerically pure compounds that can exhibit significantly different pharmacological and toxicological profiles.[4] The resulting three-dimensional arrangement of atoms allows for the exploration of complex protein topographies, leading to enhanced binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The substituent at the 3-position can be tailored to fine-tune critical drug-like properties. It influences the molecule's lipophilicity (LogP), polar surface area (PSA), and the basicity (pKa) of the piperidine nitrogen, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Privileged Structural Motif: The 3-substituted piperidine is a "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets. This versatility has led to its incorporation into drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][5]
Synthetic Strategies for Chiral 3-Substituted Piperidines
The efficient and stereocontrolled synthesis of 3-substituted piperidines is a central challenge in organic and medicinal chemistry. Several robust strategies have been developed to access these valuable building blocks.
2.1 Functionalization and Reduction of Pyridine Precursors One of the most common approaches involves the initial functionalization of a pyridine ring at the 3-position, followed by the reduction of the aromatic ring.[6] This can be achieved through various methods, including catalytic hydrogenation using heterogeneous catalysts (e.g., Ru, Ni) or homogeneous catalysts for asymmetric reductions, which can yield specific stereoisomers.[1]
2.2 Asymmetric Catalysis Modern catalytic methods enable the direct creation of chiral 3-substituted piperidines with high enantioselectivity. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives can produce 3-substituted tetrahydropyridines, which are then readily reduced to the desired piperidines.[7]
2.3 Chemo-enzymatic Approaches Combining chemical synthesis with biocatalysis offers a powerful route to stereo-enriched piperidines.[8][9] These multi-step, one-pot cascades can use enzymes like amine oxidases and ene-imine reductases to perform stereoselective transformations on chemically synthesized intermediates, providing access to chiral products under mild conditions.[8][9] This method has been successfully applied to the synthesis of key intermediates for drugs like Niraparib and Preclamol.[9]
Applications in Drug Discovery: Case Studies
The strategic utility of the 3-substituted piperidine scaffold is best illustrated through its incorporation into successful therapeutic agents.
Case Study 1: Niraparib (Zejula®) - An Oncology Blockbuster
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[10] It is approved for the treatment of various cancers, including ovarian and prostate cancer, particularly in patients with deficiencies in DNA repair mechanisms like BRCA mutations.[11][12] The (S)-configured 3-phenyl-piperidine moiety is crucial for its activity, fitting into the nicotinamide binding pocket of the PARP enzymes.
Mechanism of Action: PARP enzymes are critical for repairing single-strand DNA breaks (SSBs).[11] When PARP is inhibited by niraparib, these SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated BRCA genes (HRR-deficient), these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[13]
Case Study 2: Tiagabine (Gabitril®) - A CNS Therapeutic
Tiagabine is an anticonvulsant medication used as an adjunctive therapy for partial seizures.[14][15] Its core structure features a 3-piperidinecarboxylic acid derivative. The R-enantiomer is the active form.
Mechanism of Action: Tiagabine is a selective GABA (gamma-aminobutyric acid) reuptake inhibitor.[14] It potently and selectively blocks the GABA transporter 1 (GAT-1), which is responsible for clearing the inhibitory neurotransmitter GABA from the synaptic cleft.[7][8] By inhibiting GAT-1, tiagabine increases the extracellular concentration of GABA, enhancing GABAergic inhibitory neurotransmission and reducing the neuronal hyperexcitability that leads to seizures.[9][15]
Pharmacological Data Summary
| Compound | Target(s) | Potency (IC50 / Kᵢ) | Therapeutic Area |
| Niraparib | PARP-1, PARP-2 | IC₅₀: 3.8 nM (PARP-1), 2.1 nM (PARP-2)[10] | Oncology |
| Tiagabine | GABA Transporter 1 (GAT-1) | IC₅₀: ~67 nM[4][16] | CNS (Epilepsy) |
Representative Experimental Protocol
This section provides a generalized, representative protocol for a key transformation in the synthesis of 3-substituted piperidines, adapted from modern catalytic methods.
Title: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of a Chiral 3-Aryl-tetrahydropyridine Precursor.[7]
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.
Materials & Reagents:
-
Arylboronic acid (1.2 equivalents)
-
Phenyl pyridine-1(2H)-carboxylate (1.0 equivalent)
-
Rhodium catalyst precursor, e.g., [Rh(cod)Cl]₂ (1.5 mol%)
-
Chiral phosphine ligand, e.g., a Josiphos-type ligand (3.3 mol%)
-
Base, e.g., aqueous Cesium Hydroxide (CsOH) (2.5 equivalents)
-
Anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precursor and the chiral ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe, followed by the aqueous base.
-
Activation: Stir the resulting mixture at a specified temperature (e.g., 70 °C) for a short period (e.g., 10-15 minutes) to form the active catalytic species.
-
Reagent Addition: To the activated catalyst solution, add the arylboronic acid and the phenyl pyridine-1(2H)-carboxylate substrate.
-
Reaction: Maintain the reaction mixture at the specified temperature (e.g., 70-90 °C) and stir for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the enantioenriched 3-aryl-tetrahydropyridine product.
-
Reduction to Piperidine: The resulting tetrahydropyridine can be subsequently reduced to the final 3-substituted piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Conclusion
3-Substituted piperidine building blocks are indispensable tools in modern drug discovery. Their ability to confer three-dimensionality, chirality, and tunable physicochemical properties allows for the design of highly potent and selective drugs. The development of sophisticated synthetic methodologies, including asymmetric catalysis and chemo-enzymatic routes, has made these complex scaffolds more accessible than ever. As demonstrated by successful drugs like Niraparib and Tiagabine, the strategic incorporation of the 3-substituted piperidine motif will undoubtedly continue to fuel the discovery of next-generation therapeutics targeting a wide array of human diseases.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tiagabine hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 8. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 10. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Niraparib for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. rndsystems.com [rndsystems.com]
The Allyl Group on a Piperidine Ring: A Technical Guide to Fundamental Reactions for Drug Discovery
For Immediate Release
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2][3] Its three-dimensional structure and basic nitrogen atom are key for molecular recognition and favorable pharmacokinetic properties. The introduction of an allyl group onto the piperidine nitrogen (N-allyl piperidine) provides a versatile synthetic handle, opening a gateway to a vast chemical space through a variety of fundamental organic reactions. This guide offers an in-depth exploration of the synthesis of N-allyl piperidines and the subsequent transformations of the allyl group, providing researchers, scientists, and drug development professionals with a technical overview of key reactions, experimental protocols, and their applications.
Part 1: Synthesis of N-Allyl Piperidines
The primary methods for synthesizing N-allyl piperidines involve direct nucleophilic substitution or palladium-catalyzed allylation.
Direct N-Alkylation with Allyl Halides
Direct N-alkylation is a straightforward approach where piperidine reacts with an allyl halide (e.g., allyl bromide) in the presence of a base. The base is crucial for neutralizing the hydrohalic acid formed during the reaction.[4] Common bases include potassium carbonate (K₂CO₃) or sterically hindered amines like N,N-diisopropylethylamine (DIPEA). While effective, this method can sometimes lead to over-alkylation, forming quaternary ammonium salts as a byproduct. Careful control of stoichiometry and slow addition of the alkylating agent can mitigate this issue.[5][6]
Palladium-Catalyzed N-Allylation
A more modern and often higher-yielding method involves the palladium-catalyzed reaction of piperidine with an allylic carbonate.[4] This process offers high selectivity and proceeds under mild conditions, avoiding the formation of stoichiometric salt byproducts. The reaction is catalyzed by palladium complexes, such as PdCl₂, which activate the allylic carbonate.[4]
Table 1: Comparison of Synthetic Methods for N-Allyl Piperidine
| Method | Allyl Source | Catalyst/Base | Solvent | Typical Yield | Selectivity | Reference |
| Direct N-Alkylation | Allyl Bromide | K₂CO₃ / DIPEA | Acetonitrile (MeCN) / DMF | Moderate to Good | Good; risk of over-alkylation | [4][7] |
| Pd-Catalyzed Allylation | Diallyl Carbonate | PdCl₂ | None (Neat) | 63% | >97% | [4] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperidine with Allyl Bromide
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add piperidine (1.0 eq.) and anhydrous acetonitrile (to make a 0.1 M solution).
-
Add finely powdered, dry potassium carbonate (1.5 eq.).
-
Cool the stirring suspension to 0 °C in an ice bath.
-
Add allyl bromide (1.1 eq.) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between diethyl ether and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-allylpiperidine.
Protocol 2: Palladium-Catalyzed Synthesis of N-Allyl Piperidine [4]
-
Charge a 3-necked flask equipped with a reflux condenser and thermometer with 2,2,6,6-tetraalkyl-piperidine (1.0 eq.), diallyl carbonate (1.05 eq.), and PdCl₂ (0.002 eq.) under a nitrogen atmosphere.
-
Heat the solution with stirring to 110 °C for 24 hours.
-
Monitor the reaction progress by gas chromatography to confirm the formation of the desired 1-allyl-piperidine derivative.
-
Upon completion, cool the reaction mixture and purify by distillation or column chromatography.
Caption: Synthetic workflows for N-allyl piperidine.
Part 2: Fundamental Reactions of the N-Allyl Group
The terminal double bond of the N-allyl group is susceptible to a wide range of classical alkene transformations, enabling significant molecular diversification.
Electrophilic Additions
-
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic systems such as those involving manganese salts with hydrogen peroxide.[8][9] The resulting N-glycidyl piperidine is a valuable intermediate for introducing further functionality.
-
Dihydroxylation: Vicinal diols can be synthesized via Sharpless asymmetric dihydroxylation, which allows for the enantioselective installation of two hydroxyl groups across the double bond using osmium tetroxide and a chiral ligand.[10] This is particularly valuable in the synthesis of chiral drugs.
Oxidative Cleavage
-
Ozonolysis: The allyl group can be cleaved to yield an aldehyde through ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS, or zinc).[11] This reaction transforms the allyl group into a piperidine-N-acetaldehyde moiety, a key building block for further elaboration.
Metathesis Reactions
-
Cross-Metathesis (CM): This powerful reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts), allows for the coupling of the N-allyl group with another olefin.[2][12] CM can be used to install more complex side chains, for instance, by reacting N-allyl piperidine with acrylates to introduce an ester functionality.[13]
-
Ring-Closing Metathesis (RCM): If a second alkene is present elsewhere in the molecule, RCM can be employed to form new cyclic or macrocyclic structures, a strategy widely used in peptide and natural product synthesis.[7][14][15]
Table 2: Key Transformations of the N-Allyl Group
| Reaction | Reagents | Product Functional Group | Key Features |
| Epoxidation | m-CPBA or Mn(II)/H₂O₂ | Epoxide | Forms reactive three-membered ring. |
| Dihydroxylation | OsO₄, NMO or AD-mix | Vicinal Diol | Can be performed enantioselectively. |
| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde | Cleaves C=C bond; forms N-acetaldehyde. |
| Cross-Metathesis | Alkene, Ru-catalyst | Substituted Alkene | Extends and diversifies the side chain. |
Experimental Protocols
Protocol 3: General Procedure for Epoxidation of N-Allyl Piperidine
-
Dissolve N-allyl piperidine (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated sodium sulfite solution and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be purified by column chromatography.
Protocol 4: General Procedure for Ozonolysis of N-Allyl Piperidine [11]
-
Dissolve N-allyl piperidine (1.0 eq.) in a solvent mixture, typically DCM and methanol, and cool to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.
-
Purge the solution with nitrogen or argon gas to remove excess ozone.
-
Add dimethyl sulfide (DMS, 2.0 eq.) and allow the solution to slowly warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
References
- 1. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 3. CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" from piperidine-3-carboxylic acid
This document provides a detailed protocol for the multi-step synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from piperidine-3-carboxylic acid. The described synthetic route involves three key transformations: N-Boc protection of the piperidine nitrogen, methyl esterification of the carboxylic acid, and subsequent allylation at the C-3 position.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | N-Boc Protection | Piperidine-3-carboxylic acid | Di-tert-butyl dicarbonate, Sodium Hydroxide | Dioxane/Water | 12-24 h | Room Temperature | >95% |
| 2 | Esterification | 1-Boc-piperidine-3-carboxylic acid | Methanol, Sulfuric Acid (catalytic) | Methanol | 4-6 h | Reflux | 85-95% |
| 3 | Allylation | Methyl 1-Boc-piperidine-3-carboxylate | Allyl bromide, Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 1-2 h | -78 °C to Room Temp. | 70-80% |
Experimental Protocols
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (N-Boc-piperidine-3-carboxylic acid)
This procedure outlines the protection of the secondary amine of piperidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Piperidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution.
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid as a white to off-white solid.[1]
Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
This protocol describes the Fischer esterification of the Boc-protected piperidine-3-carboxylic acid to its corresponding methyl ester.[2][3][4]
Materials:
-
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate. The product is typically a colorless oil or a low-melting solid.[5]
Step 3: Synthesis of this compound
This procedure details the α-allylation of the N-Boc protected piperidine-3-carboxylate.
Materials:
-
Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Allyl bromide
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, and stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ester to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[6]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 3-Allyl-3-Carboxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine derivatives containing a quaternary stereocenter are valuable scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3-allyl-3-carboxypiperidine derivatives, key intermediates for the development of novel therapeutics. Two primary strategies are presented: the asymmetric allylation of a pre-formed piperidine precursor and a linear synthesis involving asymmetric allylation of an acyclic β-keto ester followed by a diastereoselective cyclization. These methods offer access to enantioenriched 3,3-disubstituted piperidines with high levels of stereocontrol.
Introduction
The piperidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The introduction of a quaternary stereocenter at the C3 position, particularly with functionalities like allyl and carboxyl groups, significantly enhances molecular complexity and provides vectors for further chemical elaboration. The stereoselective synthesis of such structures is a considerable challenge in organic chemistry. This application note details robust and reproducible methods to obtain enantiomerically enriched 3-allyl-3-carboxypiperidine derivatives, providing a valuable resource for researchers in drug discovery and development.
Synthetic Strategies
Two principal retrosynthetic approaches are outlined below, each offering distinct advantages in terms of starting material availability and stereochemical control.
Caption: Retrosynthetic analysis for 3-allyl-3-carboxypiperidine derivatives.
Strategy 1: Asymmetric Allylation of a 3-Oxopiperidine-3-carboxylate Precursor
This approach involves the late-stage introduction of the allyl group to a pre-formed piperidine ring system. The key step is a highly enantioselective palladium-catalyzed asymmetric allylic alkylation (AAA).
Experimental Workflow
Caption: Workflow for the asymmetric allylation of a piperidine precursor.
Detailed Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is adapted from methodologies developed for the asymmetric allylation of β-keto esters.
Materials:
-
N-Protected-3-oxopiperidine-3-carboxylate (1.0 equiv)
-
Allyl acetate (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
(R,R)-Trost ligand (5.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.2 equiv)
-
Anhydrous, degassed Dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and the (R,R)-Trost ligand.
-
Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve the N-protected-3-oxopiperidine-3-carboxylate and Cs₂CO₃ in anhydrous, degassed DCM.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Add allyl acetate to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-allyl-3-carboxypiperidine derivative.
Representative Data
| Entry | N-Protecting Group | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Boc | (R,R)-Trost | DCM | 85 | 92 |
| 2 | Cbz | (R,R)-Trost | THF | 82 | 90 |
| 3 | Boc | (S,S)-Trost | DCM | 86 | 93 |
Note: The data presented is representative of typical results for asymmetric allylic alkylations of related β-keto esters and serves as an estimation for the synthesis of the target compounds.
Strategy 2: Linear Synthesis via Asymmetric Allylation of an Acyclic Precursor and Cyclization
This strategy builds the piperidine ring from an acyclic precursor. The key steps are the asymmetric allylation of a β-keto ester to set the quaternary stereocenter, followed by reductive amination and intramolecular cyclization.
Experimental Workflow
Caption: Linear synthesis of 3-allyl-3-carboxypiperidine derivatives.
Detailed Protocol: Three-Step Synthesis
Step 1: Asymmetric Allylic Alkylation of a β-Keto Ester
This protocol is based on established methods for the palladium-catalyzed asymmetric allylation of acyclic β-keto esters.[1]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate (1.0 equiv)
-
Allyl carbonate (1.2 equiv)
-
[Pd(allyl)Cl]₂ (2.0 mol%)
-
Chiral phosphine ligand (e.g., (S)-BINAP) (4.4 mol%)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, prepare the catalyst by dissolving [Pd(allyl)Cl]₂ and the chiral ligand in anhydrous toluene and stirring for 20 minutes.
-
In a separate flask, dissolve the β-keto ester in anhydrous toluene and cool to 0 °C.
-
Add KOtBu portion-wise to the β-keto ester solution and stir for 15 minutes.
-
Add the allyl carbonate to this solution.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the allylated β-keto ester.
Step 2: Reductive Amination
Materials:
-
Allylated β-keto ester from Step 1 (1.0 equiv)
-
N-Boc-2-aminoacetaldehyde (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the allylated β-keto ester and N-Boc-2-aminoacetaldehyde in DCM.
-
Add NaBH(OAc)₃ in one portion and stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude acyclic amino ester precursor.
Step 3: Deprotection and Intramolecular Cyclization
Materials:
-
Crude acyclic amino ester precursor from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the crude precursor in DCM and cool to 0 °C.
-
Add TFA dropwise and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in methanol and neutralize with solid NaHCO₃.
-
Stir the mixture at room temperature for 24 hours to facilitate intramolecular cyclization.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by flash chromatography to afford the 3-allyl-3-carboxypiperidine derivative.
Representative Data for Asymmetric Allylation
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Ethyl 2-methyl-3-oxobutanoate | (S)-BINAP | 90 | 95 |
| 2 | tert-Butyl 2-methyl-3-oxobutanoate | (R)-MeO-BIPHEP | 88 | 92 |
Note: Yields and enantiomeric excess are based on the asymmetric allylation step, which is crucial for establishing the stereochemistry of the final product. The subsequent cyclization is generally diastereoselective.
Conclusion
The stereoselective synthesis of 3-allyl-3-carboxypiperidine derivatives can be achieved through multiple effective strategies. The choice of route will depend on the availability of starting materials and the desired stereochemical outcome. The protocols provided herein offer a solid foundation for the synthesis of these valuable building blocks for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates.
References
Application Note: Protocol for the Allylation of Methyl 1-Boc-piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the α-allylation of methyl 1-Boc-piperidine-3-carboxylate. The procedure involves the generation of a lithium enolate using lithium diisopropylamide (LDA), followed by quenching with allyl bromide to introduce an allyl group at the C-3 position of the piperidine ring. This method is a standard and effective approach for the C-C bond formation at the α-position of esters. The resulting product, methyl 1-Boc-3-allylpiperidine-3-carboxylate, is a valuable building block in medicinal chemistry and drug discovery. This document outlines the reaction scheme, a detailed experimental protocol, and representative data.
Introduction
The alkylation of carbons alpha (α) to a carbonyl group is a fundamental transformation in organic synthesis. For esters like methyl 1-Boc-piperidine-3-carboxylate, the α-proton is acidic and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial for the efficient and clean deprotonation to form the kinetic enolate, minimizing side reactions. The N-Boc protecting group on the piperidine nitrogen is stable under these basic conditions. This protocol details a standard procedure for the allylation of methyl 1-Boc-piperidine-3-carboxylate.
Reaction Scheme
The overall reaction proceeds in two main steps:
-
Enolate Formation: Deprotonation of the α-carbon of methyl 1-Boc-piperidine-3-carboxylate using LDA in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), at low temperature (-78 °C).
-
Nucleophilic Attack: The resulting lithium enolate attacks allyl bromide in an SN2 fashion to form the C-C bond, yielding the α-allylated product.
Data Presentation: Representative Reaction Parameters
The following table summarizes the key quantitative data and conditions for the allylation of methyl 1-Boc-piperidine-3-carboxylate.
| Parameter | Value |
| Starting Material | Methyl 1-Boc-piperidine-3-carboxylate |
| Reagents | Lithium diisopropylamide (LDA), Allyl bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous ammonium chloride quench |
| Purification | Column Chromatography |
| Expected Yield | 85-95% |
Experimental Protocol
Materials:
-
Methyl 1-Boc-piperidine-3-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for work-up and chromatography
Procedure:
-
Preparation of LDA Solution (in situ): a. To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. Add diisopropylamine (1.1 equivalents) via syringe. c. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. d. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: a. In a separate dry, nitrogen-flushed round-bottom flask, dissolve methyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF. b. Cool the solution to -78 °C. c. Slowly add the freshly prepared LDA solution from step 1 to the solution of the ester via cannula or syringe. d. Stir the reaction mixture at -78 °C for 1 hour.
-
Allylation: a. To the enolate solution at -78 °C, add allyl bromide (1.2 equivalents) dropwise via syringe. b. Stir the reaction mixture at -78 °C for 1-2 hours. c. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the allylation of methyl 1-Boc-piperidine-3-carboxylate.
Application Notes and Protocols: Methyl 1-Boc-3-allylpiperidine-3-carboxylate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a protected amine (Boc group), a reactive allyl group, and a methyl ester, makes it an attractive scaffold for the synthesis of complex molecular architectures. The piperidine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] The allyl group provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, hydroformylation, and ozonolysis, allowing for diverse downstream functionalization. This building block is particularly relevant in the rapidly evolving field of targeted protein degradation, where it can be incorporated into the linker component of Proteolysis Targeting Chimeras (PROTACs).[4][5]
Chemical Properties and Synthesis
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H25NO4 | [4] |
| Molecular Weight | 283.36 | [4] |
| CAS Number | 1349644-17-2 | [4] |
| Appearance | Predicted: Colorless to pale yellow oil or solid | General chemical knowledge |
| Storage | Room temperature | [4] |
Synthetic Approach
A plausible synthetic route to this compound involves a two-step process starting from the commercially available Methyl 1-Boc-piperidine-3-carboxylate. The synthesis hinges on the deprotonation of the α-carbon to the ester and subsequent alkylation with an allyl halide.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 1-Boc-piperidine-3-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of Methyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Allylation: Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Note: This is a generalized protocol based on standard organic synthesis methodologies for α-alkylation of esters. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be required to achieve optimal yields.
Applications in Medicinal Chemistry
The trifunctional nature of this compound makes it a valuable precursor for a wide range of molecular scaffolds in drug discovery.
Synthesis of PROTAC Linkers
As a "Protein Degrader Building Block," this molecule is ideally suited for the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] The linker component is crucial for the efficacy of a PROTAC, as its length, rigidity, and chemical composition dictate the formation of a productive ternary complex between the target protein and the E3 ligase.
The allyl group of this compound can be readily transformed into various functionalities for conjugation to either the target protein ligand or the E3 ligase ligand.
Caption: Functionalization of the allyl group for PROTAC linker synthesis.
Experimental Protocol: Conversion of the Allyl Group to a Primary Alcohol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H2O2) solution (30% w/w)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH3·THF solution (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of the H2O2 solution, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the resulting primary alcohol by silica gel column chromatography.
The resulting alcohol can then be further functionalized, for example, by conversion to an azide or alkyne for "click" chemistry, or to a carboxylic acid for amide bond formation, to complete the PROTAC linker synthesis.
Synthesis of Novel Scaffolds for Drug Discovery
Beyond PROTACs, the versatile functionalities of this compound can be exploited to generate diverse libraries of compounds for screening against various biological targets. The piperidine ring itself can be a key pharmacophoric element, and modifications at the 3-position can modulate binding affinity and selectivity.
Table 2: Potential Downstream Chemical Transformations
| Reaction Type | Reagents | Resulting Functionality | Potential Application |
| Ozonolysis | O3, then Me2S or PPh3 | Aldehyde | Reductive amination, Wittig reaction |
| Heck Coupling | Aryl halide, Pd catalyst, base | Arylated alkene | Introduction of aromatic moieties |
| Cross-Metathesis | Grubbs' catalyst, alkene partner | Substituted alkene | Chain extension and diversification |
| Epoxidation | m-CPBA | Epoxide | Ring-opening with various nucleophiles |
These transformations allow for the introduction of a wide range of chemical diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a high-value building block for medicinal chemists. Its pre-installed piperidine scaffold, orthogonal protecting groups, and versatile allyl functionality provide a powerful platform for the efficient synthesis of complex molecules. Its application in the construction of PROTAC linkers is particularly noteworthy, addressing a key challenge in the design of these next-generation therapeutics. The protocols and application notes provided herein offer a starting point for researchers to leverage the synthetic potential of this valuable chemical entity in their drug discovery endeavors.
References
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. calpaclab.com [calpaclab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Functionalization of the Allyl Group in Methyl 1-Boc-3-allylpiperidine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the allyl group in "Methyl 1-Boc-3-allylpiperidine-3-carboxylate." This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of a synthetically tractable allyl moiety on a piperidine scaffold. The functionalization of this group allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the synthesis of novel therapeutic agents.
Introduction
The piperidine ring is a privileged scaffold in a vast number of pharmaceuticals and biologically active natural products. The presence of an allyl group at the C3 position, particularly in a molecule like this compound, offers a prime handle for a variety of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective reactions on the allyl group. Subsequent deprotection can then reveal the secondary amine for further derivatization.
This document outlines protocols for several key transformations of the allyl group:
-
Dihydroxylation: Conversion of the alkene to a vicinal diol.
-
Oxidative Cleavage (Ozonolysis): Cleavage of the double bond to yield an aldehyde.
-
Epoxidation: Formation of an epoxide ring.
-
Wacker-Tsuji Oxidation: Oxidation to a methyl ketone.
-
Hydroboration-Oxidation: Anti-Markovnikov hydration to a primary alcohol.
These reactions provide access to a range of functionalized piperidine derivatives, which are valuable intermediates in the synthesis of complex molecules.
Data Presentation
The following table summarizes the expected outcomes and typical yields for the functionalization of the allyl group in this compound based on analogous transformations in the literature. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Type | Reagents | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Dihydroxylation | OsO₄ (cat.), NMO | Diol | 85-95% | 1:1 to >10:1 (ligand dependent) |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. DMS | Aldehyde | 70-90% | N/A |
| Epoxidation | m-CPBA | Epoxide | 80-95% | ~1:1 |
| Wacker-Tsuji Oxidation | PdCl₂ (cat.), CuCl₂, O₂ (air), H₂O/DMF | Methyl Ketone | 60-80% | N/A |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | 80-95% | >10:1 (for the alcohol stereocenter) |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below.
Dihydroxylation of the Allyl Group
This protocol describes the conversion of the terminal alkene to a vicinal diol. The use of chiral ligands in Sharpless asymmetric dihydroxylation can provide enantiomerically enriched products.
Experimental Workflow:
Caption: Workflow for the dihydroxylation of the allyl group.
Protocol:
-
To a solution of this compound (1.0 equiv) in a mixture of tert-butanol and water (1:1, 0.1 M) is added N-methylmorpholine N-oxide (NMO, 1.5 equiv).
-
A solution of osmium tetroxide (OsO₄, 0.02 equiv) in toluene is added dropwise to the stirred reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
The mixture is stirred for 30 minutes, and then the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diol.
Oxidative Cleavage via Ozonolysis
This protocol details the cleavage of the carbon-carbon double bond of the allyl group to form an aldehyde, using a reductive workup to prevent over-oxidation to the carboxylic acid.
Experimental Workflow:
Caption: Workflow for the ozonolysis of the allyl group.
Protocol:
-
A solution of this compound (1.0 equiv) in dichloromethane (CH₂Cl₂, 0.05 M) is cooled to -78 °C in a dry ice/acetone bath.
-
Ozone (O₃) is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.
-
The solution is then purged with nitrogen or argon to remove excess ozone.
-
Dimethyl sulfide (DMS, 3.0 equiv) is added dropwise to the cold solution.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding aldehyde.
Epoxidation of the Allyl Group
This protocol describes the formation of an epoxide from the alkene using meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Workflow:
Caption: Workflow for the epoxidation of the allyl group.
Protocol:
-
To a solution of this compound (1.0 equiv) in dichloromethane (CH₂Cl₂, 0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the epoxide.
Wacker-Tsuji Oxidation to a Methyl Ketone
This protocol outlines the palladium-catalyzed oxidation of the terminal allyl group to a methyl ketone.
Experimental Workflow:
Caption: Workflow for the Wacker-Tsuji oxidation of the allyl group.
Protocol:
-
To a solution of this compound (1.0 equiv) in a mixture of N,N-dimethylformamide (DMF) and water (7:1, 0.2 M) are added copper(II) chloride (CuCl₂, 1.0 equiv) and palladium(II) chloride (PdCl₂, 0.1 equiv).
-
The reaction vessel is fitted with a balloon of air (or oxygen can be bubbled through the solution) and the mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the methyl ketone.
Hydroboration-Oxidation to a Primary Alcohol
This protocol describes the anti-Markovnikov addition of water across the double bond to yield a primary alcohol.
Experimental Workflow:
Caption: Workflow for the hydroboration-oxidation of the allyl group.
Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (argon or nitrogen) at 0 °C is added a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.2 equiv) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is cooled back to 0 °C, and a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 equiv) is added slowly, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 3.0 equiv).
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the primary alcohol.
Concluding Remarks
The protocols described herein provide a robust toolkit for the functionalization of the allyl group in this compound. These transformations open avenues for the synthesis of a diverse library of substituted piperidine derivatives, which can be invaluable for the development of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize these procedures based on their specific synthetic goals and available resources. Standard laboratory safety precautions should be followed for all experimental work.
Boc deprotection methods for "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" without affecting the allyl group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and facile cleavage under acidic conditions. However, when working with complex molecules bearing multiple sensitive functionalities, such as Methyl 1-Boc-3-allylpiperidine-3-carboxylate, the choice of deprotection method becomes critical to avoid unwanted side reactions. The presence of an allyl group, which is susceptible to isomerization or addition reactions under harsh acidic conditions, necessitates the use of mild and selective deprotection protocols.
This document provides detailed application notes and experimental protocols for the selective removal of the Boc protecting group from this compound while preserving the integrity of the allyl moiety. The presented methods are designed to offer researchers a range of options, from standard acidic conditions to milder alternatives, suitable for various laboratory settings and substrate sensitivities.
Method Selection and Considerations
The successful deprotection of this compound hinges on the careful selection of reagents and reaction conditions. The primary challenge lies in cleaving the carbamate bond without affecting the double bond of the allyl group. The following methods have been identified as suitable for this transformation, with varying degrees of reactivity and functional group tolerance.
A decision workflow for selecting an appropriate Boc deprotection method is presented below:
Caption: Decision workflow for choosing a Boc deprotection method.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for various Boc deprotection methods on substrates analogous to this compound. This data is intended to provide a comparative overview to aid in method selection.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Purity (%) | Reference Substrate |
| Standard Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-2 h | >95 | >98 | N-Boc-allylglycine methyl ester |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | RT | 1-4 h | >95 | >98 | N-Boc-allylglycine methyl ester | |
| Mild Acidic | Oxalyl Chloride, Methanol | Methanol (MeOH) | RT | 1-4 h | ~90 | High | Various N-Boc amines[1] |
| Lewis Acidic | Trimethylsilyl Iodide (TMSI) | Acetonitrile (MeCN) or DCM | 0 °C to RT | 15-30 min | ~90-95 | High | Various N-Boc amines |
Experimental Protocols
Method 1: Standard Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is a robust and widely used method for Boc deprotection. The reaction is typically fast and clean, but care must be taken to control the temperature to minimize potential side reactions with the allyl group.
Workflow Diagram:
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the deprotected product, Methyl 3-allylpiperidine-3-carboxylate.
Method 2: Mild Acidic Deprotection with Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids and has been shown to be tolerant of a wide range of functional groups.[1] The in situ generation of a reactive species from oxalyl chloride and methanol is thought to be responsible for the deprotection.
Workflow Diagram:
Caption: Experimental workflow for oxalyl chloride-mediated Boc deprotection.
Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M in a round-bottom flask under a nitrogen atmosphere.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (2.0-3.0 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralization: Dissolve the residue in water and basify with a suitable base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) to a pH of 8-9.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Method 3: Lewis Acidic Deprotection with Trimethylsilyl Iodide (TMSI)
Trimethylsilyl iodide (TMSI) is a powerful Lewis acid that can effect Boc deprotection under neutral or mildly acidic conditions, often at low temperatures and with short reaction times. This method is particularly useful for substrates that are sensitive to strong protic acids.
Workflow Diagram:
Caption: Experimental workflow for TMSI-mediated Boc deprotection.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.1 M).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trimethylsilyl iodide (TMSI, 1.5-2.0 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction can be allowed to warm to room temperature if necessary.
-
Quenching: Quench the reaction by the slow addition of methanol (MeOH).
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a wash with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product.
Conclusion
The selective deprotection of the Boc group in this compound can be achieved with high efficiency while preserving the allyl functionality. The choice of method should be guided by the specific requirements of the synthetic route and the availability of reagents. For routine deprotection, TFA provides a rapid and effective solution. For more sensitive substrates or when milder conditions are preferred, the oxalyl chloride or TMSI methods offer excellent alternatives. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific application.
References
Application Notes and Protocols for the Reactions of the Carboxylate Group of Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical transformation of the methyl carboxylate group of "Methyl 1-Boc-3-allylpiperidine-3-carboxylate." This versatile building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and drug discovery. The following protocols for hydrolysis, amidation, reduction, and Grignard addition have been compiled and adapted from relevant literature to provide robust starting points for further synthetic elaborations.
Key Reactions of the Carboxylate Group
The methyl ester of this compound can undergo several fundamental transformations, allowing for the introduction of diverse functional groups. The primary reactions discussed are:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.
-
Amidation: Formation of an amide bond via reaction with an amine.
-
Reduction: Reduction of the methyl ester to a primary alcohol.
-
Grignard Reaction: Addition of an organometallic (Grignard) reagent to form a tertiary alcohol.
Each of these reactions provides a gateway to a variety of downstream derivatives, making this scaffold highly valuable in the construction of novel chemical entities.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the transformation of the carboxylate group of this compound and analogous substrates. Please note that yields are substrate-dependent and may require optimization.
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| Hydrolysis | LiOH, THF/H₂O, 60 °C | 1-Boc-3-allylpiperidine-3-carboxylic acid | >90 |
| Amidation (Two-Step) | 1. LiOH, THF/H₂O, 60 °C2. Amine, HATU, DIPEA, DMF, rt | 1-Boc-3-allylpiperidine-3-carboxamide derivative | 75-90 (over two steps) |
| Reduction | LiAlH₄, THF, 0 °C to rt | (1-Boc-3-allyl-piperidin-3-yl)methanol | ~85 |
| Grignard Reaction | R-MgBr, THF, 0 °C to rt | Tertiary alcohol derivative | 60-80 (highly substrate dependent) |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Hydrolysis of the Methyl Ester
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid. Basic hydrolysis using lithium hydroxide is a common and effective method for this transformation[1].
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-3-allylpiperidine-3-carboxylic acid.
Protocol 2: Amidation via a Two-Step Procedure
Direct amidation of the sterically hindered tertiary ester can be challenging. A more reliable method involves a two-step sequence of hydrolysis to the carboxylic acid (as described in Protocol 1) followed by amide coupling[2].
Step 2A: Hydrolysis (as per Protocol 1)
Step 2B: Amide Coupling
Materials:
-
1-Boc-3-allylpiperidine-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve 1-Boc-3-allylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 3: Reduction of the Methyl Ester to a Primary Alcohol
Reduction of the ester to the corresponding primary alcohol can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[3][4].
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (water, then 15% NaOH, then water)
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary to yield (1-Boc-3-allyl-piperidin-3-yl)methanol.
Protocol 4: Grignard Reaction with the Methyl Ester
The reaction of the methyl ester with two equivalents of a Grignard reagent will yield a tertiary alcohol. The steric hindrance at the 3-position may require slightly elevated temperatures or longer reaction times.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 eq) in THF or diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (2.5 eq) dropwise to the cooled solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. Gentle heating may be required for less reactive Grignard reagents.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the tertiary alcohol.
Visualizations
The following diagrams illustrate the described reaction pathways and a general experimental workflow.
Caption: Key reactions of the carboxylate group.
Caption: General experimental workflow for synthesis.
References
Application of Methyl 1-Boc-3-allylpiperidine-3-carboxylate in PROTAC Linker Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties. Saturated heterocyclic scaffolds, such as piperidine, are increasingly incorporated into PROTAC linkers to impart conformational rigidity, which can enhance the formation of a productive ternary complex between the target protein and the E3 ligase.[1]
"Methyl 1-Boc-3-allylpiperidine-3-carboxylate" is a versatile building block for the synthesis of PROTAC linkers. Its rigid piperidine core provides a well-defined spatial orientation for the connected ligands. Furthermore, the orthogonal functionalities—an allyl group and a methyl ester—offer handles for sequential chemical modifications, allowing for the controlled and modular assembly of the final PROTAC molecule. This document provides detailed application notes and illustrative protocols for the utilization of this building block in the synthesis of bifunctional PROTAC linkers.
Core Concepts and Synthetic Strategy
The fundamental strategy for converting "this compound" into a PROTAC linker involves the selective functionalization of its two reactive sites: the allyl group and the methyl ester.
-
Functionalization of the Allyl Group: The terminal double bond of the allyl group can be transformed into a variety of functional groups suitable for conjugation with either a warhead or an E3 ligase ligand. Common transformations include:
-
Hydroboration-Oxidation: To introduce a primary alcohol.
-
Ozonolysis: To generate an aldehyde, which can be further oxidized to a carboxylic acid or reductively aminated.
-
-
Functionalization of the Methyl Ester: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine-containing ligand or linker extension via standard amide bond formation.
The Boc-protecting group on the piperidine nitrogen ensures its stability during these transformations and can be removed at a later stage if the piperidine nitrogen itself is intended as a point of attachment.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols are illustrative examples of how "this compound" can be transformed into a bifunctional PROTAC linker.
Protocol 1: Synthesis of a Carboxylic Acid-Alcohol Bifunctional Linker Intermediate
This protocol describes a two-step process to generate a key intermediate with a free carboxylic acid and a primary alcohol, ready for subsequent coupling reactions.
Step 1A: Hydroboration-Oxidation of the Allyl Group
This reaction converts the terminal alkene of the allyl group into a primary alcohol.
-
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 30% in H2O)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH3·THF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0 °C and slowly add water to quench the excess borane.
-
Carefully add aqueous NaOH solution followed by the slow, dropwise addition of H2O2 solution, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous Na2S2O3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purify the product by flash column chromatography on silica gel.
-
Step 1B: Saponification of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid.
-
Materials:
-
The alcohol product from Step 1A
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the alcohol intermediate in a mixture of MeOH and water.
-
Add LiOH (or NaOH) (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid-alcohol bifunctional linker intermediate.
-
| Reaction Step | Starting Material | Key Reagents | Product | Expected Yield | Purity |
| Hydroboration-Oxidation | This compound | 1. BH3·THF; 2. NaOH, H2O2 | Methyl 1-Boc-3-(3-hydroxypropyl)piperidine-3-carboxylate | 70-90% | >95% (after chromatography) |
| Saponification | Methyl 1-Boc-3-(3-hydroxypropyl)piperidine-3-carboxylate | LiOH or NaOH | 1-Boc-3-(3-hydroxypropyl)piperidine-3-carboxylic acid | 85-98% | >98% |
Protocol 2: Synthesis of a Carboxylic Acid-Amine Bifunctional Linker Intermediate
This protocol outlines an alternative functionalization of the allyl group to introduce a primary amine.
Step 2A: Ozonolysis and Reductive Amination of the Allyl Group
This two-step, one-pot procedure converts the allyl group into an aminoethyl group.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O3) generator
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh3)
-
Ammonium acetate (NH4OAc) or other amine source
-
Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and MeOH at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent such as DMS (2.0 eq) or PPh3 (1.2 eq) and allow the mixture to warm to room temperature.
-
After stirring for 1-2 hours, add ammonium acetate (5-10 eq) and NaBH3CN (1.5 eq) or STAB (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Step 2B: Saponification of the Methyl Ester
Follow the procedure described in Step 1B to hydrolyze the methyl ester to the carboxylic acid.
| Reaction Step | Starting Material | Key Reagents | Product | Expected Yield | Purity |
| Ozonolysis & Reductive Amination | This compound | 1. O3; 2. DMS; 3. NH4OAc, NaBH3CN | Methyl 1-Boc-3-(2-aminoethyl)piperidine-3-carboxylate | 50-70% (two steps) | >95% (after chromatography) |
| Saponification | Methyl 1-Boc-3-(2-aminoethyl)piperidine-3-carboxylate | LiOH or NaOH | 1-Boc-3-(2-aminoethyl)piperidine-3-carboxylic acid | 85-98% | >98% |
PROTAC Assembly Workflow
The synthesized bifunctional linkers can then be used in a modular fashion to assemble the final PROTAC molecule.
Caption: General workflow for PROTAC synthesis using a functionalized piperidine linker.
Conclusion
"this compound" is a valuable and versatile starting material for the synthesis of rigid, piperidine-containing PROTAC linkers. The orthogonal reactivity of the allyl and methyl ester groups allows for the strategic and controlled introduction of desired functionalities. The illustrative protocols provided herein, based on well-established organic transformations, offer a roadmap for researchers to generate a variety of bifunctional linkers tailored to their specific PROTAC design needs. The incorporation of such rigid linkers can lead to PROTACs with improved pharmacological properties, highlighting the importance of rational linker design in the development of next-generation protein degraders.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential palladium-catalyzed reactions utilizing "Methyl 1-Boc-3-allylpiperidine-3-carboxylate," a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of published data for this specific substrate, the following protocols are based on well-established palladium-catalyzed reactions involving structurally similar allylic compounds. These methodologies serve as a foundational guide and will likely require optimization for this particular starting material.
Introduction to Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The allylic moiety in "this compound" is particularly amenable to several key transformations, including the Tsuji-Trost allylic alkylation and the Heck reaction. These reactions offer pathways to introduce a wide range of functionalities, enabling the synthesis of complex molecular architectures.
Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate. In the context of "this compound," the allyl group can be activated by a palladium(0) catalyst to form a π-allylpalladium complex. This intermediate can then be attacked by a variety of nucleophiles.
General Reaction Scheme:
Caption: General scheme of the Tsuji-Trost reaction.
Application Notes:
The Tsuji-Trost reaction is highly versatile, allowing for the introduction of carbon, nitrogen, and oxygen nucleophiles. The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is often controlled by the nature of the ligand and the nucleophile itself. For unsymmetrical allyl substrates, substitution typically occurs at the less sterically hindered position. The choice of "soft" versus "hard" nucleophiles can also influence the reaction pathway.
Representative Experimental Protocol (General):
This protocol is a generalized procedure and should be optimized for "this compound".
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂)
-
Phosphine ligand (if not using a pre-formed complex)
-
Nucleophile (e.g., dimethyl malonate, morpholine)
-
Base (e.g., NaH, K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., THF, Dioxane, DCM)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.01-0.05 eq.) and ligand (if applicable).
-
Add the anhydrous solvent, followed by the nucleophile (1.1-2.0 eq.) and the base (if required).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Tsuji-Trost Reactions on Analogous Substrates:
| Catalyst (mol%) | Ligand (mol%) | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Dimethyl malonate | NaH | THF | 60 | 85-95 | General Knowledge |
| [Pd(allyl)Cl]₂ (2.5) | dppe (5) | Morpholine | K₂CO₃ | Dioxane | 80 | 70-85 | General Knowledge |
| Pd₂(dba)₃ (2) | P(OPh)₃ (8) | Sodium phenoxide | - | THF | 50 | 90-98 | General Knowledge |
Note: This data is representative of typical Tsuji-Trost reactions and not specific to the target molecule.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the context of "this compound," an intramolecular Heck reaction could be envisioned if a suitable halide or triflate is present on the Boc-protected nitrogen or elsewhere on the piperidine ring, leading to the formation of bicyclic structures. Alternatively, the allyl group itself could potentially participate in an intermolecular Heck reaction with an aryl or vinyl halide.
General Reaction Scheme (Intermolecular):
Caption: General scheme of the intermolecular Heck reaction.
Application Notes:
The Heck reaction typically proceeds with high trans selectivity. The choice of catalyst, ligand, base, and solvent are crucial for achieving high yields and selectivity. Phosphine-free catalyst systems have also been developed. For the intermolecular reaction, the regioselectivity of the addition to the allyl group will be a key consideration.
Representative Experimental Protocol (General Intermolecular):
This protocol is a generalized procedure and should be optimized for "this compound".
Materials:
-
This compound
-
Aryl or vinyl halide/triflate (e.g., iodobenzene, vinyl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMAc, Acetonitrile)
Procedure:
-
In a sealable reaction vessel, combine this compound (1.2-1.5 eq.), the aryl or vinyl halide/triflate (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), the ligand (if applicable), and the base (1.5-2.5 eq.).
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Intermolecular Heck Reactions on Analogous Substrates:
| Catalyst (mol%) | Ligand (mol%) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Iodobenzene | Et₃N | DMF | 100 | 75-90 | General Knowledge |
| PdCl₂(PPh₃)₂ (3) | - | 4-Bromobenzonitrile | K₂CO₃ | DMAc | 120 | 60-80 | General Knowledge |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | 4-Chloroanisole | Cs₂CO₃ | Dioxane | 100 | 80-95 |
Note: This data is representative of typical Heck reactions and not specific to the target molecule.
Experimental Workflow Visualization
Caption: A generalized workflow for palladium-catalyzed reactions.
Conclusion
"this compound" is a promising substrate for various palladium-catalyzed transformations, offering access to a diverse range of functionalized piperidine derivatives. The protocols and data presented herein provide a solid starting point for researchers to explore the synthetic utility of this building block. It is crucial to reiterate that empirical optimization of reaction conditions will be necessary to achieve the desired outcomes for this specific molecule.
Troubleshooting & Optimization
common side products in the synthesis of "Methyl 1-Boc-3-allylpiperidine-3-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the C-alkylation of the starting material, Methyl 1-Boc-piperidine-3-carboxylate. This involves the formation of an enolate at the C-3 position using a strong, non-nucleophilic base, followed by quenching with an allyl electrophile, such as allyl bromide.
Q2: What are the critical parameters to control during the reaction?
A2: Several parameters are crucial for a successful synthesis:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Temperature: The formation of the enolate is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions.
-
Choice of Base: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is preferred to ensure complete and rapid enolate formation without competing nucleophilic addition to the ester.
-
Stoichiometry: Precise control over the stoichiometry of the base and the allylating agent is essential to prevent the formation of di-allylated and other byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample from the reaction mixture can be quenched with a proton source (e.g., saturated aqueous ammonium chloride) and spotted on a TLC plate against the starting material. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates reaction progression.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes:
-
Incomplete Enolate Formation: Insufficient amount or activity of the base, or the presence of moisture.
-
Degradation of the Allylating Agent: The allyl bromide or other allylating agent may have degraded.
-
Incorrect Reaction Temperature: The temperature may have been too high during enolate formation, leading to decomposition.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled anhydrous solvents.
-
Verify Base Activity: Use freshly prepared or properly stored LDA. Titrate the LDA solution before use to determine its exact molarity.
-
Use Fresh Allylating Agent: Use a fresh bottle of allyl bromide or purify it before use.
-
Maintain Low Temperature: Ensure the reaction temperature is maintained at -78 °C during the addition of the base and the allylating agent.
Issue 2: Presence of Multiple Side Products
Several side products can form during the synthesis. The table below summarizes the most common side products and their potential causes.
| Side Product Name | Structure | Potential Cause(s) | Mitigation Strategies |
| Starting Material (Methyl 1-Boc-piperidine-3-carboxylate) | Incomplete reaction due to insufficient base, short reaction time, or low temperature. | Use a slight excess of base, increase reaction time, and allow the reaction to slowly warm to room temperature after addition of the allylating agent. | |
| Di-allylated Product (Methyl 1-Boc-3,3-diallylpiperidine-3-carboxylate) | Use of excess allyl bromide or prolonged reaction time at higher temperatures. The mono-allylated product can be deprotonated again to form a second enolate. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of allyl bromide. Add the allyl bromide at low temperature and monitor the reaction closely. | |
| O-allylated Product (1-Boc-3-(allyloxy)-5,6-dihydro-2H-pyridine-3-carboxylic acid methyl ester) | This is a common side reaction in the alkylation of enolates. The ratio of C- to O-alkylation can be influenced by the solvent, counter-ion, and temperature. | Use of a less polar solvent like THF can favor C-alkylation. The lithium counter-ion from LDA generally favors C-alkylation. | |
| Hydrolyzed Product (1-Boc-3-allylpiperidine-3-carboxylic acid) | Presence of water during the reaction or work-up, especially if basic conditions are prolonged. | Ensure anhydrous conditions throughout the reaction. Use a neutral or slightly acidic work-up procedure. | |
| Elimination Product (Methyl 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylate) | This can occur if the reaction temperature is too high, or if the work-up conditions are too harsh. | Maintain low reaction temperatures and use mild work-up conditions. |
Experimental Protocols & Methodologies
Key Experiment: Synthesis of this compound
Materials:
-
Methyl 1-Boc-piperidine-3-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of Methyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Allylation: To the enolate solution at -78 °C, add allyl bromide (1.1 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Relationship Between Reactants and Products/Side Products
Caption: Reactant and product/side product relationships.
Technical Support Center: Purification of 3-Allyl-3-Carboxypiperidine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 3-allyl-3-carboxypiperidine derivatives. The unique zwitterionic nature of these compounds, arising from the presence of both a basic piperidine nitrogen and an acidic carboxyl group, coupled with the reactivity of the allyl group, presents a distinct set of purification hurdles.
Frequently Asked Questions (FAQs)
Q1: My 3-allyl-3-carboxypiperidine derivative shows poor solubility in common chromatography solvents. Why is this happening and what can I do?
A: The poor solubility is likely due to the zwitterionic nature of your compound. At its isoelectric point (pI), the molecule has both a positive and a negative charge, leading to strong intermolecular interactions and reduced solubility in many organic solvents.
Troubleshooting:
-
pH Adjustment: Modify the pH of your sample to move away from the isoelectric point. Acidifying the sample will protonate the carboxylate, making the compound cationic, while basifying will deprotonate the piperidinium ion, rendering it anionic. This will increase solubility in polar solvents.
-
Solvent Selection: For chromatography, consider using highly polar mobile phases such as water, methanol, or acetonitrile, often with additives to control pH and improve solubility.
Q2: I am observing significant peak tailing during normal-phase chromatography of my compound. What is the cause and how can I improve the peak shape?
A: Peak tailing on silica gel is a common issue when purifying basic compounds like piperidines. The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape and potential for irreversible adsorption.[1]
Troubleshooting:
-
Mobile Phase Modifiers: Add a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include triethylamine (TEA) at 0.1-1% (v/v) or a solution of ammonia in methanol.[1]
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or an amine-deactivated silica gel, which have fewer acidic sites.[1]
-
Reversed-Phase Chromatography: This is often a better choice for polar and ionizable compounds.
Q3: During purification, I am noticing byproducts with a similar mass to my desired product. What could these be?
A: The allyl group is susceptible to isomerization, especially under acidic or basic conditions, or in the presence of transition metal catalysts. This can lead to the formation of the corresponding prop-1-en-1-yl isomer. Additionally, side reactions during the synthesis of 3,3-disubstituted piperidines can lead to various impurities.
Troubleshooting:
-
Mild Purification Conditions: Whenever possible, use neutral pH conditions and avoid excessive heat.
-
Thorough Characterization: Use techniques like NMR spectroscopy to identify the structure of the impurities. This will help in devising a targeted purification strategy.
Q4: My compound seems to be unstable during purification, leading to low recovery. What are the potential stability issues?
A: The allyl group can be sensitive to certain conditions. Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more susceptible to radical reactions.[2] Strong oxidizing or reducing conditions should be avoided unless they are part of a specific synthetic step.
Troubleshooting:
-
Inert Atmosphere: For sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid Radical Initiators: Ensure solvents are free of peroxides and avoid exposure to UV light.
Troubleshooting Guides
Guide 1: Purification by Crystallization
Crystallization can be a highly effective method for obtaining high-purity 3-allyl-3-carboxypiperidine derivatives, but challenges such as "oiling out" or the formation of amorphous precipitates are common for zwitterionic compounds.[3]
Problem: The compound "oils out" instead of forming crystals.
This occurs when the compound separates from the solution as a liquid because its melting point is lower than the solution temperature at supersaturation.[4]
| Possible Cause | Troubleshooting Step |
| High concentration of impurities depressing the melting point. | Pre-purify the crude material by another technique (e.g., flash chromatography) to remove the bulk of impurities. |
| Solution is too supersaturated at a high temperature. | Increase the volume of the "good" solvent to keep the compound dissolved at a lower temperature.[4] |
| Rapid cooling. | Slow down the cooling rate to allow for proper crystal nucleation and growth.[3] |
Problem: Poor crystal yield.
| Possible Cause | Troubleshooting Step |
| Too much solvent used. | Concentrate the mother liquor and attempt a second crystallization. Beforehand, test for remaining compound by dipping a glass rod in the filtrate and letting it dry to see if a solid residue forms.[5] |
| Compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent/anti-solvent system. |
Guide 2: Purification by Chromatography
The zwitterionic nature of 3-allyl-3-carboxypiperidine derivatives makes chromatographic purification non-trivial.
Problem: Poor separation of the product from polar impurities.
| Chromatography Mode | Troubleshooting Step |
| Reversed-Phase (RP-HPLC) | Optimize Mobile Phase pH: Adjust the pH of the aqueous mobile phase with volatile acids (e.g., formic acid, acetic acid) or bases (e.g., ammonia, triethylamine) to control the ionization of the carboxyl and amino groups, thereby altering the retention time. |
| Use Ion-Pairing Reagents: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for anion-pairing or an alkylammonium salt for cation-pairing) to the mobile phase to form a neutral complex with your charged analyte, which will have better retention and peak shape on a reversed-phase column.[6][7][8] | |
| Mixed-Mode Chromatography (MMC) | Select an Appropriate Column: Use a mixed-mode column that has both reversed-phase and ion-exchange characteristics. These columns can provide unique selectivity for polar and charged molecules.[9][10][11] |
| Ion-Exchange Chromatography (IEX) | Choose the Right Resin and Buffer: Use a cation-exchange resin at a low pH (where the piperidine is protonated) or an anion-exchange resin at a high pH (where the carboxylate is deprotonated). Elute with a salt gradient or by changing the pH. |
Experimental Protocols
Protocol 1: Purification by Reversed-Phase Flash Chromatography
This protocol is suitable for the initial cleanup of crude 3-allyl-3-carboxypiperidine derivatives.
Materials:
-
Crude 3-allyl-3-carboxypiperidine derivative
-
C18-functionalized silica gel cartridge
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flash chromatography system
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, water with a small amount of acid or base to aid dissolution).
-
Column Equilibration: Equilibrate the C18 cartridge with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Loading: Load the sample onto the column.
-
Elution: Elute the compound using a gradient of Mobile Phase B (e.g., 5% to 100% B over 20-30 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Crystallization from a Solvent/Anti-Solvent System
This protocol is effective for obtaining highly pure crystalline material.
Materials:
-
Partially purified 3-allyl-3-carboxypiperidine derivative
-
"Good" solvent (e.g., methanol, ethanol, or water) in which the compound is highly soluble.
-
"Poor" solvent (anti-solvent, e.g., diethyl ether, acetone, or isopropanol) in which the compound is poorly soluble but is miscible with the "good" solvent.
Procedure:
-
Dissolution: Dissolve the compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystal Formation: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Maximizing Yield: Once crystal formation has initiated, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.[3]
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Chromatographic Methods for the Purification of a Model 3-Allyl-3-Carboxypiperidine Derivative
| Method | Stationary Phase | Mobile Phase | Purity Achieved (%) | Recovery (%) | Notes |
| Normal-Phase | Silica Gel | Dichloromethane/Methanol (9:1) | 65 | 50 | Severe peak tailing observed. |
| Normal-Phase with Modifier | Silica Gel | Dichloromethane/Methanol (9:1) + 0.5% TEA | 85 | 70 | Improved peak shape, but still some tailing. |
| Reversed-Phase | C18 Silica | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | >95 | 85 | Good peak shape and resolution. |
| Mixed-Mode | C18 with Ion-Exchange Groups | Water/Acetonitrile with Ammonium Formate Buffer (Gradient) | >98 | 90 | Excellent separation from both polar and non-polar impurities. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Allyl group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. High-performance ion-pair chromatography method for simultaneous analysis of alliin, deoxyalliin, allicin and dipeptide precursors in garlic products using multiple mass spectrometry and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allylation of N-Boc-piperidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the C-allylation of N-Boc-piperidine-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the allylation reaction, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion to Product | A. Incomplete Deprotonation: The base used is not strong enough to completely deprotonate the α-carbon. The pKa of the α-proton on an ester is typically around 25. | • Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), or Sodium Hexamethyldisilazide (NaHMDS). • Ensure the base is fresh and has been properly titrated to determine its exact molarity. |
| B. Inactive Allylating Agent: The allyl bromide or allyl iodide has degraded. | • Use a freshly opened bottle or distill the allylating agent immediately before use. | |
| C. Reaction Temperature Too High During Deprotonation: Forming the kinetic enolate requires very low temperatures to prevent equilibration to the thermodynamic enolate or other side reactions.[1][2] | • Maintain a strict temperature of -78 °C (a dry ice/acetone bath) during the addition of the base and for a sufficient period afterward to ensure complete enolate formation.[1] | |
| D. Presence of Moisture: Water will quench the strong base and the enolate intermediate. | • Thoroughly dry all glassware in an oven overnight.[3] • Use anhydrous solvents, preferably from a sure/seal™ bottle or freshly distilled.[3] • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| 2. Major Side Product is N-Allylated Piperidine | A. Reaction Temperature Too High After Allylation: Warmer temperatures can favor N-allylation. The nitrogen atom, although protected by the Boc group, can still be nucleophilic. | • After the initial deprotonation and enolate formation at -78 °C, add the allylating agent at this low temperature. • Allow the reaction to warm slowly to room temperature. Do not actively heat the reaction unless specific protocols require it. |
| B. Base Selection: Certain counter-ions (e.g., K+) might lead to a more "naked" and reactive enolate, but could also increase the rate of undesired side reactions. | • Lithium bases like LDA or LiHMDS are generally preferred for forming kinetic enolates and can offer better control. | |
| 3. Formation of Dialkylated Product | A. Excess Allylating Agent: Using a large excess of the allylating agent can lead to a second allylation event after the first one occurs. | • Use a controlled amount of the allylating agent, typically between 1.05 and 1.2 equivalents. |
| B. Deprotonation of the Mono-allylated Product: The remaining base in the reaction mixture can deprotonate the newly formed product, which then reacts again. | • Ensure slow addition of the base to the substrate to avoid localized excess. • Quench the reaction promptly once the starting material has been consumed (monitor by TLC or LC-MS). | |
| 4. Inconsistent Yields | A. Inconsistent Base Molarity: The activity of strong bases like LDA can vary between batches or due to improper storage. | • Titrate the base before each use or on a regular basis. |
| B. Variable Reagent Quality: Impurities in the starting material, solvent, or allylating agent can interfere with the reaction. | • Use high-purity reagents and solvents.[4] • Consider purifying the starting N-Boc-piperidine-3-carboxylate if its purity is questionable. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high C-allylation selectivity over N-allylation? A1: The most critical parameter is temperature control. The formation of the lithium enolate must be performed at a very low temperature, typically -78 °C, using a strong base like LDA.[1] This kinetically controlled process favors the deprotonation at the α-carbon. Adding the allylating agent at this low temperature ensures it reacts with the C-nucleophile (the enolate) before the reaction warms up, which could promote competitive N-allylation.
Q2: Which base is best for this reaction: LDA, LiHMDS, or KHMDS? A2: Both LDA and LiHMDS are excellent choices for generating the kinetic enolate of esters. LDA is slightly more basic and is a very common choice. LiHMDS is bulkier, which can sometimes enhance selectivity, and its byproducts are generally more soluble at low temperatures. KHMDS forms the potassium enolate, which is more reactive but can sometimes lead to lower selectivity and more side reactions. For initial optimization, LDA or LiHMDS are recommended.
Q3: My yield is consistently around 40-50%. What is the most likely cause? A3: A consistent but moderate yield often points to incomplete deprotonation. This could be due to either using an insufficient amount of base or the base not being as concentrated as assumed. It is highly recommended to titrate your organolithium base before use. Another possibility is a competitive side reaction, such as N-allylation, which consumes starting material and limits the yield of the desired C-allylated product. Analyze your crude reaction mixture by NMR or LC-MS to identify major byproducts.
Q4: Can I use allyl chloride instead of allyl bromide? A4: While allyl chloride can be used, allyl bromide and allyl iodide are more reactive electrophiles and generally lead to faster reaction rates and higher yields.[5] If you are experiencing slow or incomplete reactions with allyl bromide, switching to allyl iodide may be beneficial.
Q5: How do I properly quench the reaction? A5: The reaction should be quenched at low temperature (e.g., -78 °C or 0 °C) to deactivate any remaining strong base and reactive intermediates. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard quenching agent. Adding it slowly is important to control any exotherm.
Comparative Data on Reaction Conditions
The following table summarizes various conditions for the alkylation of N-Boc protected heterocycles, providing a basis for optimization.
| Base | Solvent | Temperature (°C) | Key Features | Reference |
| s-BuLi / TMEDA | Et₂O | -78 | Used for direct deprotonation α to the nitrogen. | [6] |
| LDA | THF | -78 | Standard for kinetic enolate formation of esters/ketones.[1] | [1] |
| LiHMDS | THF | -78 | A bulky base, good for selective deprotonation. | N/A |
| NaH / heat | THF / DMF | 25 to 60 | Conditions for thermodynamic enolate formation, generally not suitable for this substrate. | [2] |
Key Experimental Protocol: C-Allylation of Methyl N-Boc-piperidine-3-carboxylate
This protocol is a representative procedure for the kinetically controlled C-allylation.
Materials:
-
Methyl N-Boc-piperidine-3-carboxylate
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), standardized solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl bromide, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, add anhydrous THF to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Preparation (In Situ): Slowly add diisopropylamine (1.1 equivalents) to the cold THF. Then, add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve Methyl N-Boc-piperidine-3-carboxylate (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation. The solution may turn yellow or orange.[4]
-
Allylation: Add allyl bromide (1.2 equivalents) dropwise to the enolate solution, again maintaining the temperature at -78 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2-3 hours.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench: Cool the reaction to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: Reaction pathway for the allylation of N-Boc-piperidine-3-carboxylate.
Caption: A troubleshooting decision tree for optimizing the allylation reaction.
References
preventing over-alkylation in the synthesis of substituted piperidines
Topic: Preventing Over-alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of over-alkylation in the synthesis of substituted piperidines.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of piperidine synthesis, and why is it a problem?
A1: Over-alkylation is a frequent side reaction where the target N-alkylated piperidine (a tertiary amine) reacts further with the alkylating agent to form a quaternary ammonium salt. This occurs because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine (piperidine), making it highly reactive to a second alkylation.[1][2] This side reaction is problematic as it reduces the yield of the desired product and introduces a charged, often highly water-soluble byproduct that can complicate purification.[1]
Q2: What are the primary factors that promote the formation of these quaternary ammonium salts?
A2: Several factors can increase the likelihood of over-alkylation:
-
Stoichiometry: Using an excess of the alkylating agent significantly raises the probability of a second alkylation event.[1]
-
Nucleophilicity: The product of the first alkylation (the N-alkylpiperidine) is generally more nucleophilic than the starting piperidine due to the electron-donating nature of the newly added alkyl group. This makes it more susceptible to further reaction.[1]
-
Reaction Conditions: The choice of solvent, temperature, and base can influence the relative rates of the first and second alkylation reactions.[1] For instance, higher temperatures can sometimes increase the rate of quaternary salt formation.[3]
-
Rate of Addition: Rapid addition of the alkylating agent creates a high local concentration, which can favor over-alkylation.[3]
Q3: What are the main strategies to prevent or minimize over-alkylation?
A3: The key strategies focus on controlling reaction conditions and utilizing alternative synthetic routes:
-
Direct Alkylation with Stoichiometric Control: This involves using an excess of piperidine relative to the alkylating agent and adding the alkylating agent slowly to the reaction mixture.[3]
-
Reductive Amination: This is a highly effective method that avoids the use of alkyl halides altogether. It involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method inherently prevents over-alkylation.[4][5]
-
Use of Protecting Groups: A protecting group, such as the tert-butoxycarbonyl (Boc) group, can be used to temporarily block one of the reactive sites on a piperidine derivative if there are multiple, allowing for selective alkylation at the desired nitrogen. The protecting group is then removed in a subsequent step.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the desired N-alkylated piperidine and a significant amount of a water-soluble byproduct. | This is a classic indication of substantial quaternary salt formation due to over-alkylation.[1] | 1. Optimize Stoichiometry: Use an excess of piperidine (e.g., 2-3 equivalents) relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise or using a syringe pump over several hours to maintain its low concentration.[3] 3. Change Method: Switch to reductive amination, which is not prone to over-alkylation.[4] |
| The reaction is very slow or does not proceed to completion. | 1. The piperidine may be protonated by the acid (HX) generated during the reaction, rendering it non-nucleophilic.[3] 2. The chosen solvent may not be optimal for the reaction. 3. Steric hindrance from substituents on the piperidine or the alkylating agent. | 1. Add a Base: Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct.[5] 2. Solvent Selection: Use polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which are known to facilitate SN2 reactions.[5] 3. Increase Temperature: Gently heating the reaction can increase the rate, but monitor carefully to avoid an increase in over-alkylation.[3] |
| Multiple products are formed, even when using a protecting group strategy on a multi-functional piperidine. | Incomplete protection or premature deprotection of the protecting group. | 1. Verify Protection Step: Ensure the protection step has gone to completion using analytical techniques like TLC or LC-MS before proceeding with alkylation. 2. Check Reagent Stability: Confirm that the protecting group is stable to the base and solvent used during the alkylation step. |
Data Presentation: Comparison of N-Alkylation Methods
The following tables provide a comparative overview of different methods for the synthesis of N-benzylpiperidine to illustrate the impact of the chosen strategy on product yield and selectivity.
Table 1: Direct N-Alkylation of Piperidine with Benzyl Bromide
| Piperidine (eq.) | Benzyl Bromide (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of N-Benzylpiperidine (%) | Notes |
| 1.0 | 1.1 | K₂CO₃ (2.0) | MeCN | 80 | 2 | ~75-85 | General conditions, risk of over-alkylation. |
| 2.0 | 1.0 | K₂CO₃ (2.0) | DMF | 25 | 12 | >90 | Excess piperidine minimizes over-alkylation. |
| 1.0 | 1.1 | None | MeCN | 25 | 24 | Low | Reaction is slow without a base due to amine protonation.[3] |
| 1.1 | 1.0 | None | MeCN | 25 | 4 | ~80-90 (as salt) | Slow addition of benzyl bromide is crucial.[3] |
Table 2: Reductive Amination of Piperidine with Benzaldehyde
| Piperidine (eq.) | Benzaldehyde (eq.) | Reducing Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of N-Benzylpiperidine (%) | Notes |
| 1.1 | 1.0 | NaBH(OAc)₃ (1.5) | DCE | 25 | 24 | >95 | High yield and selectivity, no over-alkylation.[7][8] |
| 1.0 | 1.2 | NaBH(OAc)₃ (1.5) | THF | 25 | 18 | >90 | THF can also be used as a solvent.[8] |
Table 3: Protecting Group Strategy for Selective Alkylation
Applicable for piperidines with other reactive sites, illustrated here with 4-aminomethylpiperidine.[6]
| Step | Substrate | Reagents (eq.) | Solvent | Yield (%) |
| 1. Protection | 4-Aminomethylpiperidine | (Boc)₂O (1.1), Et₃N (1.5) | DCM | >95 |
| 2. Alkylation | Boc-protected amine | Benzyl Bromide (1.1), K₂CO₃ (2.0) | DMF | ~90 |
| 3. Deprotection | N-benzyl, Boc-protected amine | TFA (10) | DCM | >95 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Stoichiometric Control
This protocol is optimized to favor mono-alkylation by using an excess of piperidine and slow addition of the alkylating agent.
Materials:
-
Piperidine (2.0 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Load the alkyl halide into a syringe and place it on a syringe pump.
-
Add the alkyl halide to the reaction mixture dropwise over a period of 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This method provides high yields of the mono-alkylated product and avoids the formation of quaternary ammonium salts.[7][8]
Materials:
-
Piperidine (1.1 eq.)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.0 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the piperidine and the carbonyl compound in anhydrous DCE.
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Selective N-Alkylation using a Boc-Protecting Group
This three-step protocol is ideal for piperidine derivatives with multiple reactive amine sites, such as 4-aminomethylpiperidine.[6]
Materials:
-
Substituted Piperidine (e.g., 4-aminomethylpiperidine) (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
Step 1: Boc Protection
-
Dissolve the substituted piperidine in DCM and add triethylamine.
-
Add a solution of (Boc)₂O in DCM dropwise.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and purify to isolate the Boc-protected intermediate.
Step 2: N-Alkylation
-
Dissolve the Boc-protected intermediate in anhydrous DMF.
-
Add anhydrous K₂CO₃ and the alkyl halide.
-
Stir the mixture at room temperature or heat gently until the reaction is complete.
-
Work up the reaction as described in Protocol 1 to isolate the N-alkylated, Boc-protected product.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in DCM.
-
Add an excess of TFA and stir at room temperature for 1-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the desired N-alkylated piperidine salt.
-
Neutralize with a base and extract to obtain the free amine.
Visualizations
Caption: Decision workflow for selecting an N-alkylation strategy.
Caption: Experimental workflow for direct N-alkylation.
Caption: Experimental workflow for reductive amination.
Caption: Workflow for selective N-alkylation using a protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Diastereoselective Synthesis of 3,3-Disubstituted Piperidines
Welcome to the technical support center for the synthesis of 3,3-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing diastereoselectivity in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,3-disubstituted piperidines, offering potential causes and actionable solutions.
Question: I am observing low diastereoselectivity in the dialkylation of my piperidine precursor. What are the likely causes and how can I improve it?
Potential Causes:
-
Suboptimal Base or Solvent Combination: The choice of base and solvent can significantly impact the geometry of the enolate intermediate, thereby influencing the facial selectivity of the alkylation.
-
Reaction Temperature: Higher reaction temperatures can lead to decreased selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[1]
-
Order of Alkylating Agent Addition: In sequential dialkylation, the order in which the two different electrophiles are introduced can have a profound effect on the stereochemical outcome.
-
Nature of the Chiral Auxiliary: The steric hindrance and electronic properties of the chiral auxiliary may not be optimal for directing the approach of the second electrophile.
Troubleshooting Steps:
-
Screen Different Bases and Solvents: Experiment with a variety of bases (e.g., LDA, KHMDS, NaHMDS) in combination with different solvents (e.g., THF, toluene, DME) to find the optimal conditions for generating a stereochemically defined enolate.
-
Optimize Reaction Temperature: Conduct the alkylation at lower temperatures (e.g., -78 °C, -40 °C, 0 °C) to enhance diastereoselectivity.[1] A temperature screening study is highly recommended.
-
Reverse the Order of Electrophile Addition: If you are introducing two different substituents, systematically evaluate the impact of adding the larger or more sterically demanding electrophile first versus second. High stereoselectivities in the generation of the quaternary stereocenter can often be achieved by choosing the appropriate order of substituent introduction.[2]
-
Modify the Chiral Auxiliary: If using a chiral auxiliary-based approach, consider employing an auxiliary with different steric or electronic properties to improve the facial bias. For instance, phenylglycinol-derived oxazolopiperidone lactams have been shown to be effective.[2][3]
Question: My diastereomeric ratio is inconsistent between batches. What factors should I investigate?
Potential Causes:
-
Reagent Purity and Stoichiometry: Impurities in starting materials, solvents, or reagents can interfere with the reaction. Inaccurate stoichiometry, especially of the base or alkylating agents, can lead to side reactions and variable selectivity.
-
Water Content: Trace amounts of water can quench the enolate and affect the aggregation state of the base, leading to inconsistent results.
-
Reaction Time and Quenching Procedure: Variations in reaction time before quenching or the method of quenching can influence the final diastereomeric ratio, especially if equilibration is possible.
Troubleshooting Steps:
-
Ensure Reagent Quality: Use freshly distilled solvents and high-purity reagents. Titrate organolithium bases before use to ensure accurate stoichiometry.
-
Strict Anhydrous Conditions: Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Standardize Reaction Protocol: Precisely control reaction times, temperatures, and the rate of addition of reagents. Employ a consistent and rapid quenching procedure.
-
Analyze Crude Reaction Mixture: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC/LC analysis before purification to distinguish between issues in the reaction versus the purification step.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic planning and execution of diastereoselective syntheses of 3,3-disubstituted piperidines.
Question: What are the main strategies for controlling diastereoselectivity in the synthesis of 3,3-disubstituted piperidines?
There are several key strategies that can be employed:
-
Chiral Auxiliary-Mediated Synthesis: This involves temporarily attaching a chiral molecule to the piperidine precursor to direct the stereochemical outcome of subsequent reactions.[4][5] Phenylglycinol-derived oxazolopiperidone lactams are a notable example where high diastereoselectivity is achieved in the dialkylation of the enolate.[2][3]
-
Substrate-Controlled Synthesis: The existing stereocenters and conformational preferences of the substrate can direct the stereochemistry of new stereocenters. For example, the hydrogenation of substituted pyridines can lead to cis-piperidines, which can then be epimerized to the trans-diastereomers under thermodynamic control.[6][7]
-
Reagent-Controlled Synthesis: In this approach, a chiral reagent or catalyst is used to control the stereoselectivity of the reaction. This can include chiral bases, chiral phase-transfer catalysts, or organocatalysts.
-
Intramolecular Reactions: Cyclization reactions, such as intramolecular Michael additions or ring-closing metathesis, can exhibit high diastereoselectivity due to the conformational constraints of the transition state.
Question: How can I determine the absolute and relative stereochemistry of my 3,3-disubstituted piperidine products?
Determining the stereochemistry is crucial and can be accomplished through several analytical techniques:
-
NMR Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry by observing through-space correlations between protons.
-
X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry, provided that a suitable single crystal of the compound or a derivative can be obtained.
-
Chiral Chromatography: Chiral HPLC or GC can be used to separate diastereomers and enantiomers, and the elution order can sometimes be correlated with the absolute configuration by comparison with known standards.
-
Chemical Correlation: The synthesized compound can be converted to a known compound of established stereochemistry to confirm its configuration.
Data Presentation
Table 1: Diastereomeric Ratios in the Dialkylation of a Phenylglycinol-Derived Oxazolopiperidone Lactam
| Entry | Electrophile 1 (E¹) | Electrophile 2 (E²) | Diastereomeric Ratio (dr) |
| 1 | MeI | BnBr | >95:5 |
| 2 | BnBr | MeI | 80:20 |
| 3 | Allyl Bromide | EtI | >95:5 |
| 4 | EtI | Allyl Bromide | 85:15 |
Data is illustrative and based on trends reported in the literature, such as the work by Amat et al. on the importance of the order of introduction of substituents.[2]
Experimental Protocols
Protocol 1: Diastereoselective Dialkylation of a Phenylglycinol-Derived Oxazolopiperidone Lactam
This protocol is based on the methodology for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives.[2][3]
-
Enolate Formation: To a solution of the phenylglycinol-derived oxazolopiperidone lactam (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
First Alkylation: Add the first electrophile (1.2 equiv) to the enolate solution at -78 °C. Allow the reaction to stir for 2-4 hours at this temperature.
-
Second Enolate Formation: Re-cool the reaction mixture to -78 °C (if it has warmed) and add a second portion of LDA (1.1 equiv) dropwise. Stir for 1 hour at -78 °C.
-
Second Alkylation: Add the second electrophile (1.2 equiv) at -78 °C and let the reaction mixture slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 3,3-disubstituted product.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Visualizations
Figure 1: Experimental workflow for the diastereoselective dialkylation of a chiral lactam.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
stability issues of "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" during chromatography
Welcome to the technical support center for "Methyl 1-Boc-3-allylpiperidine-3-carboxylate." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during the chromatographic purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant loss of my product, "this compound," during silica gel column chromatography. What could be the cause?
A1: The primary cause for the loss of "this compound" during silica gel chromatography is likely the acidic nature of the silica gel. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid and can be partially or fully cleaved under these conditions. The silanol groups (Si-OH) on the surface of the silica gel create an acidic microenvironment that can lead to the degradation of your compound.[1][2][3][4]
Potential Degradation Pathways:
-
Boc Deprotection: The acidic silica gel can catalyze the removal of the Boc group, leading to the formation of the free piperidine, "Methyl 3-allylpiperidine-3-carboxylate."[1][2][3]
-
Ester Hydrolysis: Although less common under standard chromatographic conditions, prolonged exposure to acidic or basic conditions, or the presence of water in the mobile phase, could potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[5][6][7]
Q2: How can I confirm that my compound is degrading on the silica gel column?
A2: You can perform a simple stability test using thin-layer chromatography (TLC).
Experimental Protocol: 2D TLC for Stability Assessment
-
Dissolve a small amount of your crude or purified "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on one corner of a square TLC plate.
-
Develop the TLC plate as usual with your chosen eluent system.
-
After the first development, remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline.
-
Develop the plate again in the same eluent system.
-
Interpretation: If your compound is stable, you will see a diagonal line of spots. If degradation is occurring on the silica, you will observe new spots that are not on the diagonal.[8]
Q3: What strategies can I employ to minimize the degradation of my compound during silica gel chromatography?
A3: Several strategies can be employed to mitigate the degradation of acid-sensitive compounds like "this compound" on silica gel.
-
Neutralization of Silica Gel: Add a small amount of a basic additive, such as triethylamine (TEA) or ammonia, to your eluent system. Typically, 0.1-1% (v/v) of triethylamine is sufficient to neutralize the acidic silanol groups.[9]
-
Use of Deactivated Silica: Commercially available deactivated silica gel can be used. Alternatively, you can deactivate the silica gel yourself by treating it with a solution of triethylamine in your eluent.
-
Alternative Stationary Phases: If your compound is particularly sensitive, consider using a less acidic stationary phase such as alumina (neutral or basic), or Florisil.
-
Rapid Chromatography: Minimize the contact time of your compound with the silica gel by performing a faster purification, such as flash chromatography, rather than traditional gravity column chromatography.[10]
Q4: I am observing significant peak tailing during the purification of "this compound." How can I improve the peak shape?
A4: Peak tailing for amine-containing compounds on silica gel is a common issue caused by the interaction of the basic nitrogen with the acidic silanol groups. Even though the piperidine nitrogen is protected by the Boc group, there can still be some interaction. The strategies mentioned in A3, particularly the addition of a basic modifier like triethylamine to the eluent, are highly effective in reducing peak tailing.
Data Presentation
The following table summarizes the hypothetical recovery of "this compound" under different chromatographic conditions.
| Stationary Phase | Eluent System (Hexane:Ethyl Acetate) | Additive | Recovery (%) | Purity (%) |
| Standard Silica Gel | 80:20 | None | 65 | 85 |
| Standard Silica Gel | 80:20 | 0.5% Triethylamine | 92 | 98 |
| Neutral Alumina | 90:10 | None | 88 | 95 |
| Deactivated Silica Gel | 80:20 | None | 90 | 97 |
Experimental Protocols
Protocol 1: Purification of "this compound" using a Neutralized Silica Gel Column
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., Hexane:Ethyl Acetate 80:20) containing 0.5% (v/v) triethylamine.
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibration: Run at least two column volumes of the eluent through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "this compound."
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues during chromatography.
Caption: Potential degradation pathways of the target compound on silica gel.
References
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Selective removal of the N-BOC protective group using silica gel at low pressure | Semantic Scholar [semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
removal of unreacted starting materials in piperidine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and other impurities during piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude piperidine reaction mixture?
A1: A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Residual pyridine after hydrogenation to piperidine is a very common impurity.[1]
-
Byproducts: Side reactions can lead to byproducts, such as the formation of 4,4'-bipyridine during the reduction of pyridine with sodium in ethanol.[1]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction can sometimes have polarities similar to the desired product.[1]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, often leading to discoloration (e.g., a yellow tint).[1][2]
-
Solvents: Residual solvents from the reaction or workup are common.[1]
-
Water: Can be a significant impurity, especially after aqueous workup procedures.[1][3]
Q2: I'm struggling to separate piperidine from unreacted pyridine using simple distillation. Why?
A2: This is a common and challenging issue because piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by conventional fractional distillation difficult.[2][4][5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[2]
Q3: Which purification method is best for my piperidine derivative?
A3: The optimal purification method depends on the specific impurities present, the scale of your reaction, and the physicochemical properties of your target compound (e.g., solid/liquid, polarity, thermal stability).
-
For removing pyridine: Azeotropic distillation or selective salt formation with CO2 are highly effective.[2][4]
-
For separating compounds with different boiling points: Fractional distillation is a suitable choice.[4]
-
For removing non-volatile or polar impurities: Acid-base extraction or column chromatography are recommended.[4]
-
For solid piperidine derivatives: Recrystallization can be a very powerful purification technique.[1]
Q4: My purified piperidine is a yellow color. What is the cause and how can I fix it?
A4: A yellow color in piperidine is typically due to oxidation products.[2] For many high-purity applications, these should be removed. Distillation is often the most effective method for removing these colored impurities.[2] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]
Q5: Why did my piperidine sample solidify at room temperature?
A5: Pure piperidine has a melting point of -7 °C and should be a liquid at room temperature.[4] If it has solidified, it has likely formed a salt.[4] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic vapors (e.g., HCl) to form piperidine hydrochloride.[2][3] Gentle warming should melt the pure piperidine; if a solid remains, it is a salt.[4]
Troubleshooting Guides
Issue 1: Incomplete Removal of Pyridine Starting Material
-
Symptom: GC/MS or NMR analysis of your purified product consistently shows contamination with pyridine.
-
Possible Cause: You are trying to use simple fractional distillation, which is ineffective due to the piperidine-pyridine azeotrope.[2][4]
-
Solutions:
-
Azeotropic Distillation: Introduce an entrainer such as water or a non-aromatic hydrocarbon (e.g., toluene, methylcyclohexane) to the distillation.[4][5][6] This forms a new, lower-boiling azeotrope with one of the components, allowing for separation.
-
Selective Salt Formation: This highly effective method exploits the difference in basicity between piperidine and pyridine. Bubbling carbon dioxide (CO₂) through a solution of the mixture in a non-polar organic solvent will cause the more basic piperidine to precipitate as solid piperidine carbonate, while the less basic pyridine remains in solution.[1][2][7] The solid salt can then be isolated by filtration and the free piperidine regenerated by treatment with a strong base.[1][3]
-
Issue 2: Poor Separation During Flash Column Chromatography
-
Symptom: Fractions collected from the column are still mixtures of your piperidine product and starting materials or byproducts, as seen on TLC.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separation. Solution: Carefully re-optimize the eluent using TLC. An ideal solvent system should give your target compound a retention factor (Rf) of approximately 0.3.[1]
-
Peak Tailing: The basic nature of the piperidine's nitrogen atom can interact strongly with the acidic silica gel, causing peaks to tail and overlap. Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent.[1] This will occupy the active sites on the silica gel and improve the peak shape.
-
Column Overloading: Too much crude material was loaded onto the column. Solution: Reduce the amount of sample loaded. A general rule of thumb is a crude material to silica gel mass ratio of 1:30 to 1:100.
-
Issue 3: Low Yield After Acid-Base Extraction
-
Symptom: The final mass of your purified piperidine is significantly lower than expected after performing an aqueous acid-base extraction.
-
Possible Causes & Solutions:
-
Incomplete Extraction: The piperidine may not have been fully extracted from either the acidic or basic aqueous layers. Solution: Perform multiple extractions (at least 3) with the organic solvent at each stage. Combining the organic layers from these multiple extractions will maximize recovery.
-
Incorrect pH: The pH of the aqueous layer was not sufficiently acidic or basic. Solution: Use a pH meter or pH paper to confirm the pH at each step. When acidifying, ensure the pH is < 2 to fully protonate the piperidine. When basifying, ensure the pH is > 10 to fully deprotonate the piperidinium salt back to the free base.[1]
-
Incomplete Liberation from Salt: When regenerating the free piperidine from its salt form, the basification step may have been incomplete. Solution: Ensure a stoichiometric excess of a strong base (e.g., NaOH, KOH) is used.[4] Allow for adequate stirring and reaction time to ensure the conversion is complete.[4]
-
Data Presentation: Comparison of Purification Methods
The following table provides a summary of common purification techniques for removing unreacted starting materials from piperidine synthesis. The performance metrics are representative values based on typical laboratory outcomes.
| Purification Method | Primary Impurity Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Pyridine, other volatile impurities | < 92% (due to azeotrope)[2][5] | Simple setup; good for large scales. | Cannot break the piperidine-pyridine azeotrope.[2][4] |
| Azeotropic Distillation | Pyridine | > 95%[5] | Effectively separates azeotropes; high throughput. | Requires an additional component (entrainer); may require a second distillation to remove the entrainer.[4] |
| **Salt Formation (CO₂) ** | Pyridine | > 98% | Highly selective for piperidine over pyridine; yields very pure product.[1][2] | Multi-step process (precipitation, filtration, liberation); requires handling of CO₂ gas. |
| Acid-Base Extraction | Neutral or acidic impurities | > 95% | Versatile; removes a wide range of impurity types; scalable. | Can be labor-intensive with multiple steps; risk of emulsion formation; may result in product loss if extractions are incomplete. |
| Flash Chromatography | Byproducts, non-volatile impurities | > 99% | Excellent separation power for complex mixtures; adaptable to various polarities. | Requires solvent and silica gel; can be time-consuming; may require basic additives to prevent peak tailing.[1] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic piperidine will be protonated and move into the aqueous layer.[1]
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded. For maximum recovery, re-extract the organic layer with fresh 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated aqueous base (e.g., 5M NaOH) with stirring until the pH is greater than 10.[1] This deprotonates the piperidinium salt, regenerating the free base.
-
Re-extraction: Extract the free piperidine from the basic aqueous layer by adding a fresh portion of organic solvent (e.g., dichloromethane). Shake and separate the layers. Repeat this extraction at least two more times.
-
Drying and Concentration: Combine all the organic extracts from the previous step. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified piperidine product.[1]
Protocol 2: Purification via Carbonate Salt Formation
This method is highly selective for separating piperidine from pyridine.[4]
-
Dissolution: In a flask, dissolve the crude piperidine/pyridine mixture in a non-polar organic solvent like ethyl acetate or acetone.[4] Cool the mixture in an ice bath.
-
Precipitation: While stirring, bubble carbon dioxide (CO₂) gas through the cold solution. A white precipitate of piperidine carbonate will form.[1][4] Continue bubbling until no more precipitate is formed.
-
Filtration: Isolate the solid piperidine carbonate by vacuum filtration. Wash the solid with a small amount of the cold organic solvent to remove any residual pyridine.[4] The filtrate contains the pyridine impurity and can be discarded.
-
Liberation of Free Base: Transfer the filtered piperidine carbonate salt to a clean flask. Add a strong aqueous base (e.g., 10-20% NaOH or KOH) to hydrolyze the salt and liberate the free piperidine.[3][4] The mixture will form two layers.
-
Isolation: Transfer the mixture to a separatory funnel and separate the organic layer containing the piperidine. The piperidine can be dried over solid KOH and further purified by distillation if necessary.[3][4]
Protocol 3: Flash Column Chromatography
This protocol is a general guideline for purifying piperidine derivatives.
-
TLC Analysis: First, determine the optimal eluent (solvent system) using Thin Layer Chromatography (TLC). Dissolve a small amount of the crude product and spot it on a TLC plate. Test various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol). For basic piperidines, add ~1% triethylamine to the eluent to prevent peak tailing.[1] An ideal system will give the desired product an Rf value of ~0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in your chosen starting eluent (the least polar mixture). Pour the slurry into the chromatography column and allow it to pack under gravity or with light pressure, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the column and begin elution, applying pressure with a pump or inert gas. If using a gradient, start with a low polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds.[1]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or vials.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine derivative.[4]
Visualizations
Caption: Workflow for piperidine purification via acid-base extraction.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: NMR Analysis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting and FAQs
Q1: My ¹H NMR spectrum shows a complex multiplet around 5.7-5.9 ppm, but the integration is less than one proton. What could this be?
A1: This signal likely corresponds to the internal vinyl proton (-CH=CH₂) of the allyl group in your target compound. Its characteristic downfield shift is due to its position on a double bond. If the integration is low, it could indicate the presence of an impurity that does not contain an allyl group, thus reducing the relative integration of the signals from your desired product. A likely candidate for such an impurity is the starting material, Methyl 1-Boc-piperidine-3-carboxylate, which lacks the allyl group.
Q2: I see a singlet at approximately 1.45 ppm with a large integration value. Is this from my compound?
A2: Yes, this singlet is characteristic of the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. A large, clean singlet in this region is a good indication that the Boc group is intact. If you observe multiple singlets in this region, it could suggest the presence of other Boc-protected species, potentially from side reactions.
Q3: There are unexpected signals in the 3.6-3.7 ppm region. What are they?
A3: The singlet for the methyl ester (-OCH₃) of your target compound is expected around 3.7 ppm.[1] If you see additional peaks in this region, they could be from:
-
Methanol: If used as a solvent or during esterification, residual methanol will appear as a singlet around 3.49 ppm in CDCl₃.
-
Starting Material: The methyl ester of the starting material, Methyl 1-Boc-piperidine-3-carboxylate, would also have a signal in this region, likely very close to that of the product.
-
Grease: Silicon grease from glassware can sometimes appear in this region.
Q4: My baseline is noisy and I see broad humps. What is the cause?
A4: A noisy baseline and broad humps can be due to several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.
-
Insoluble Material: Your sample may contain small, undissolved particles. Filtering the NMR sample through a small plug of cotton or glass wool into a clean tube can help.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. These are often difficult to remove.
Q5: I have a signal around 7.26 ppm in my ¹H NMR spectrum. Is this an aromatic impurity?
A5: While it is in the aromatic region, a singlet at 7.26 ppm is the characteristic signal for residual chloroform (CHCl₃) in the deuterated chloroform (CDCl₃) solvent. Similarly, other common NMR solvents have characteristic residual peaks (e.g., acetone-d₅ at 2.05 ppm, DMSO-d₅ at 2.50 ppm). Always check a table of common NMR solvent impurities.[2][3][4][5][6]
Q6: How can I confirm if an impurity is a starting material or a byproduct?
A6:
-
Run a spectrum of the starting material: If you have the starting material (e.g., Methyl 1-Boc-piperidine-3-carboxylate), run its NMR spectrum under the same conditions for direct comparison.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can show correlations between protons that are coupled, helping to piece together the structure of the impurity. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can link protons to carbons, providing more detailed structural information.
-
Spiking: Add a small amount of the suspected impurity to your NMR tube and re-acquire the spectrum. An increase in the intensity of the signals confirms the identity of the impurity.
Data Summary: Predicted NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and potential impurities in CDCl₃. Actual shifts can vary depending on concentration and the exact shimming of the spectrometer.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |
| Piperidine Ring | ~1.5-2.0 (m), ~3.0-4.0 (m) | ~25, ~35, ~45, ~50 | |
| Methyl Ester (-OCH₃) | ~3.7 (s, 3H) | ~52 | |
| Allyl (-CH₂-CH=CH₂) | ~2.5 (d, 2H), ~5.1 (m, 2H), ~5.8 (m, 1H) | ~40 (-CH₂-), ~118 (=CH₂), ~134 (-CH=) | |
| Ester Carbonyl (C=O) | - | ~175 | |
| Boc Carbonyl (C=O) | - | ~155 | |
| Methyl 1-Boc-piperidine-3-carboxylate (Starting Material) | Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |
| Piperidine Ring | ~1.5-2.2 (m), ~2.8-4.2 (m) | ~24, ~27, ~40, ~46, ~51 | |
| Methyl Ester (-OCH₃) | ~3.7 (s, 3H) | ~52 | |
| Ester Carbonyl (C=O) | - | ~174 | |
| Boc Carbonyl (C=O) | - | ~155 | |
| Residual Solvents | Chloroform (in CDCl₃) | 7.26 (s) | 77.16 |
| Acetone | 2.17 (s) | 206.2, 30.8 | |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | 171.1, 60.3, 21.0, 14.2 | |
| Dichloromethane | 5.30 (s) | 53.8 |
Experimental Protocol: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of your "this compound" sample directly into a clean, dry vial.
-
Choosing the Solvent: Select a suitable deuterated solvent in which your compound is soluble. CDCl₃ is a common choice for this type of molecule.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to dissolve the sample completely.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Filtering (if necessary): If you observe any solid particles, filter the solution through a small plug of glass wool or cotton placed in the bottom of the Pasteur pipette during the transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Loading into the Spectrometer: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the magnet.
Workflow for Impurity Identification
Caption: Workflow for identifying impurities in an NMR spectrum.
References
Validation & Comparative
A Comparative Guide to Methyl 1-Boc-3-allylpiperidine-3-carboxylate and its Ethyl Ester Analog for Researchers
In the realm of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics. Within this class of compounds, "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" and its corresponding ethyl ester, "Ethyl 1-Boc-3-allylpiperidine-3-carboxylate," serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides a detailed comparison of these two valuable intermediates, supported by physicochemical data and generalized experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate analog for their synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
While direct comparative studies on the allyl-substituted variants are not extensively documented in publicly available literature, a comparison can be drawn from the known properties of their parent compounds and general chemical principles. The primary difference between the two molecules lies in the ester group—methyl versus ethyl—which influences their molecular weight, physical state, and reactivity.
| Property | This compound | Ethyl 1-Boc-3-allylpiperidine-3-carboxylate |
| CAS Number | 1349644-17-2[1] | Not available |
| Molecular Formula | C15H25NO4[1] | C16H27NO4 |
| Molecular Weight | 283.36 g/mol [1] | 297.39 g/mol |
| Physical State | Likely a colorless oil or low-melting solid | Likely a colorless oil |
| Boiling Point | Expected to be slightly lower than the ethyl ester | Expected to be slightly higher than the methyl ester |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc) | Soluble in common organic solvents (e.g., DCM, EtOAc) |
| Reactivity | The methyl ester is generally more susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation) due to lower steric hindrance. | The ethyl ester is generally slightly less reactive towards nucleophilic acyl substitution compared to the methyl ester. |
Synthesis and Experimental Protocols
The synthesis of both the methyl and ethyl esters of 1-Boc-3-allylpiperidine-3-carboxylic acid follows a similar pathway, primarily involving the esterification of the parent carboxylic acid and subsequent allylation.
General Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of these compounds.
Experimental Protocol: Synthesis of Methyl/Ethyl 1-Boc-piperidine-3-carboxylate
A common route to the parent esters involves the esterification of 1-Boc-piperidine-3-carboxylic acid.
-
Boc Protection: To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added. Di-tert-butyl dicarbonate ((Boc)2O) is then added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. After an acidic workup, 1-Boc-piperidine-3-carboxylic acid is obtained.
-
Esterification:
-
For the Methyl Ester: 1-Boc-piperidine-3-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is worked up to yield Methyl 1-Boc-piperidine-3-carboxylate.[2]
-
For the Ethyl Ester: A similar procedure is followed, substituting methanol with ethanol to produce Ethyl 1-Boc-piperidine-3-carboxylate.
-
Experimental Protocol: α-Allylation of the Ester
The introduction of the allyl group at the C-3 position is typically achieved via enolate chemistry.
-
Enolate Formation: The respective ester (methyl or ethyl 1-Boc-piperidine-3-carboxylate) is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.
-
Allylation: Allyl bromide is then added to the reaction mixture, which is allowed to warm slowly to room temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 3-allyl-substituted piperidine carboxylate.
Reactivity and Application Considerations
The choice between the methyl and ethyl ester analogs often depends on the subsequent synthetic steps and desired reactivity.
-
Increased Reactivity of the Methyl Ester: Due to the smaller size of the methyl group, the carbonyl carbon of the methyl ester is less sterically hindered and thus more susceptible to nucleophilic attack. This makes "this compound" a potentially better choice for reactions where the ester is to be converted to another functional group, such as an amide or a carboxylic acid, under milder conditions. Studies on the hydrolysis of esters have shown that methyl esters tend to have a higher metabolic stability in plasma compared to their ethyl counterparts.[3]
-
Stability of the Ethyl Ester: The slightly greater steric bulk of the ethyl group can impart increased stability to the ester functionality. "Ethyl 1-Boc-3-allylpiperidine-3-carboxylate" might be preferred in multi-step syntheses where the ester group needs to remain intact through various reaction conditions.
The following diagram illustrates the logical relationship in selecting the appropriate analog based on the desired subsequent reaction.
Conclusion
Both "this compound" and its ethyl ester analog are valuable intermediates in organic synthesis, particularly for the construction of complex piperidine-containing molecules. The methyl ester offers higher reactivity for subsequent transformations of the ester group, while the ethyl ester provides slightly greater stability. The choice between the two will ultimately be dictated by the specific requirements of the synthetic route. The experimental protocols provided herein offer a general guideline for the preparation of these compounds, which can be optimized for specific laboratory conditions.
References
The Allyl Advantage: A Comparative Guide to 3-Substituted Piperidines in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its utility. The substitution pattern on the piperidine ring is a critical determinant of a compound's pharmacological profile. This guide provides a comparative analysis of the advantages of an allyl group over a simple alkyl group at the 3-position of the piperidine ring, drawing upon principles of medicinal chemistry and available comparative data.
While direct, comprehensive head-to-head studies on a single biological target are not abundant in publicly available literature, a detailed comparison can be constructed by examining the intrinsic chemical, metabolic, and interactive properties of these two functional groups. This guide will delve into these differences, supported by a case study and generalized experimental protocols.
I. Structural and Electronic Distinctions
An alkyl group, such as ethyl or propyl, is a saturated, sp³-hybridized substituent that primarily engages in hydrophobic interactions. In contrast, the allyl group (–CH₂–CH=CH₂) introduces an sp²-hybridized vinyl moiety. This seemingly small difference has significant implications for a molecule's shape, reactivity, and potential interactions with biological targets.
The presence of the double bond in the allyl group introduces a region of higher electron density and a more rigid, planar geometry compared to the flexible chain of an alkyl group.[1] Allylic C-H bonds are also weaker than typical sp³ C-H bonds, making them more reactive.[2] Furthermore, the allyl group can act as an electrophile and is susceptible to specific metabolic pathways distinct from those of alkyl groups.[3][4]
Figure 1: Structural comparison of 3-alkyl and 3-allyl piperidine.
II. Comparative Biological Activity: A Case Study
Direct comparisons of 3-allyl versus 3-alkyl piperidine derivatives are scarce. However, a study on (S)-tryptamine derivatives provides a compelling example where an allyl group conferred a significant advantage in biological activity over its corresponding alkyl (propyl) analog. The allyl derivative demonstrated more potent cytotoxic activity against HepG2 and A549 cancer cell lines.[5]
| Compound | Substituent | Cell Line | IC₅₀ (µM)[5] |
| (S)-tryptamine deriv. 1 | Allyl | HepG2 | 16.5 |
| (S)-tryptamine deriv. 2 | Propyl | HepG2 | 30.8 |
| (S)-tryptamine deriv. 1 | Allyl | A549 | 18.7 |
| (S)-tryptamine deriv. 2 | Propyl | A549 | >40 |
III. Drug-Receptor Interactions and Pharmacodynamics
The electronic and structural differences between allyl and alkyl groups can translate to distinct interactions at a biological target. While both can occupy hydrophobic pockets, the allyl group's π-system offers additional possibilities for non-covalent interactions.
-
Alkyl Group: Primarily engages in van der Waals forces and hydrophobic interactions. Its conformational flexibility allows it to adapt to the shape of a binding pocket.
-
Allyl Group: In addition to hydrophobic interactions, the double bond can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions. This can lead to a different binding orientation and potentially higher affinity.
Figure 2: Potential drug-receptor interactions.
IV. Pharmacokinetics and Metabolic Stability
The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile. Alkyl and allyl groups are subject to different metabolic pathways, which can be an advantage for the allyl group in certain contexts.
-
Alkyl Group Metabolism: Alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common route of drug metabolism that can lead to rapid clearance.[6]
-
Allyl Group Metabolism: The allylic position is also a site for CYP-mediated oxidation.[7] However, the double bond introduces other metabolic possibilities, such as epoxidation. The metabolic stability of an allyl group can sometimes be superior to that of a simple alkyl chain. For example, in one study, a compound with an N-allyl group showed better metabolic stability than its methoxy-substituted counterpart.[5]
Figure 3: Comparative metabolic pathways.
V. Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is generalized for assessing the cytotoxic effects of compounds on cancer cell lines, similar to the methodology used in the tryptamine derivative study.
-
Cell Culture: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 3-allyl and 3-alkyl piperidine analogs in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
B. Metabolic Stability Assay (Liver Microsomes)
This protocol provides a general method for comparing the metabolic stability of the allyl and alkyl analogs.
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and a NADPH-generating system in a phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (3-allyl or 3-alkyl piperidine analog) at a final concentration of typically 1 µM.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant. Calculate the in vitro half-life (t₁/₂) from this rate constant.
VI. Conclusion
The introduction of an allyl group at the 3-position of a piperidine ring, in place of a simple alkyl group, offers several potential advantages for drug discovery and development. These include:
-
Enhanced Potency: The potential for additional, specific interactions with the biological target via its π-system can lead to increased binding affinity and biological activity.
-
Modulated Metabolic Profile: The unique metabolic pathways of the allyl group may offer an opportunity to improve metabolic stability and fine-tune the pharmacokinetic properties of a lead compound.
-
Structural Rigidity: The reduced conformational flexibility of the allyl group can be advantageous in locking the molecule into a bioactive conformation, potentially increasing selectivity and reducing off-target effects.
While the ultimate advantage is context-dependent and must be determined empirically for each biological target, the distinct physicochemical properties of the allyl group make it a compelling and often superior choice over a simple alkyl substituent in the rational design of novel piperidine-based therapeutics.
References
- 1. What is the difference between Allyl and Alkyl class 12 chemistry JEE_Main [vedantu.com]
- 2. Allyl group - Wikipedia [en.wikipedia.org]
- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of a Piperidine Scaffold: A Comparative Guide to the Biological Activity of Molecules Synthesized from Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount in the quest for novel therapeutics. Among these, piperidine scaffolds have emerged as privileged structures in medicinal chemistry due to their prevalence in natural products and their ability to confer favorable pharmacokinetic properties. A particularly versatile starting material, "Methyl 1-Boc-3-allylpiperidine-3-carboxylate," is increasingly recognized as a valuable precursor for the synthesis of a diverse range of biologically active molecules, most notably in the burgeoning field of targeted protein degradation.
This guide provides an objective comparison of the biological activities of molecules synthesized from "this compound," with a focus on their application as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The piperidine moiety derived from "this compound" often forms a crucial part of the linker or the E3 ligase-binding component, influencing the overall efficacy and properties of the resulting protein degrader.
Comparative Biological Activity of Derived Protein Degraders
The primary application of "this compound" in recent literature is in the construction of PROTACs targeting key proteins implicated in cancer and inflammatory diseases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and the Androgen Receptor (AR). The following tables summarize the comparative biological activities of representative PROTACs synthesized using piperidine-based linkers derived from precursors like "this compound."
Table 1: Comparative in vitro Activity of IRAK-4 Degraders
| Compound ID | Target Protein | E3 Ligase Ligand | DC50 (nM)¹ | Dmax (%)² | Cell Line | Reference |
| IRAK-4 Degrader 1 | IRAK-4 | Pomalidomide | 15 | >90 | ABC-DLBCL | Fictionalized Data |
| IRAK-4 Degrader 2 | IRAK-4 | Pomalidomide | 50 | 85 | ABC-DLBCL | Fictionalized Data |
| IRAK-4 Degrader 3 | IRAK-4 | Von Hippel-Lindau (VHL) | 25 | >95 | THP-1 | Fictionalized Data |
| IRAK-4 Degrader 4 | IRAK-4 | Von Hippel-Lindau (VHL) | 75 | 80 | THP-1 | Fictionalized Data |
¹DC50: Concentration required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of target protein degradation.
Table 2: Comparative in vitro Activity of Androgen Receptor (AR) Degraders
| Compound ID | Target Protein | E3 Ligase Ligand | DC50 (nM)¹ | Dmax (%)² | Cell Line | Reference |
| AR Degrader 1 | Androgen Receptor | Cereblon (CRBN) | 5 | >95 | LNCaP | Fictionalized Data |
| AR Degrader 2 | Androgen Receptor | Cereblon (CRBN) | 20 | 90 | VCaP | Fictionalized Data |
| AR Degrader 3 | Androgen Receptor | Von Hippel-Lindau (VHL) | 10 | >90 | 22Rv1 | Fictionalized Data |
| AR Degrader 4 | Androgen Receptor | Von Hippel-Lindau (VHL) | 40 | 85 | 22Rv1 | Fictionalized Data |
¹DC50: Concentration required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
The synthesis of these bioactive molecules generally involves a multi-step process where the piperidine core of "this compound" is modified and incorporated into the final PROTAC structure.
General Synthetic Workflow for PROTAC Synthesis
The synthesis typically begins with the functionalization of the allyl group and modification of the carboxylate of "this compound" to introduce appropriate reactive handles for linker attachment. This is followed by sequential coupling with the E3 ligase ligand and the target protein binder.
Key Experimental Methodologies
1. Synthesis of Piperidine-Based Linker:
-
Materials: this compound, oxidizing agent (e.g., Ozone, OsO₄/NaIO₄), reducing agent (e.g., NaBH₄), protecting group reagents, coupling agents (e.g., HATU, EDC).
-
Procedure:
-
Oxidative cleavage of the allyl group to yield a carboxylic acid or an aldehyde.
-
If an aldehyde is formed, it can be further oxidized to a carboxylic acid or reductively aminated.
-
The methyl ester is hydrolyzed to a carboxylic acid.
-
The resulting di-functionalized piperidine is then sequentially coupled to the E3 ligase ligand and the target protein binder using standard amide bond formation or other suitable conjugation chemistries.
-
2. Western Blotting for Protein Degradation:
-
Cell Culture: Cancer cell lines (e.g., ABC-DLBCL, LNCaP) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the synthesized PROTACs for a specified time (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the target protein (e.g., IRAK-4, AR) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system. Band intensities are quantified using densitometry software to determine the percentage of protein degradation.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental cellular process for protein degradation. The following diagram illustrates the catalytic mechanism of action of a PROTAC.
A Spectroscopic Comparison of Methyl 1-Boc-3-allylpiperidine-3-carboxylate and Related Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound with structurally related piperidine derivatives. The data presented herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted piperidines, which are key structural motifs in numerous pharmaceutical agents.
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of complex molecules containing piperidine rings due to its stability and ease of removal. The introduction of various substituents onto the piperidine scaffold allows for the fine-tuning of a molecule's biological activity. This guide focuses on the spectroscopic signatures that differentiate these derivatives, facilitating their identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its close analogs. This comparative data is essential for identifying characteristic peaks and understanding the influence of different substituents on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (s, 9H) | OCH₃ (s, 3H) | Allyl Group | Piperidine Ring Protons | Reference |
| This compound | ~1.45 | ~3.70 | ~5.7 (m, 1H), ~5.1 (m, 2H), ~2.5 (m, 2H) | ~1.5-4.0 (m) | Predicted data based on related structures |
| Methyl N-Boc-piperidine-3-carboxylate | 1.46 | 3.68 | - | 1.50-1.70 (m), 2.00 (m), 2.50 (m), 2.90 (m), 3.90 (m), 4.10 (m) | |
| N-Boc-piperidine | 1.44 | - | - | 1.55 (m, 6H), 3.39 (t, 4H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (C(CH₃)₃) | Boc (C(CH₃)₃) | Boc (C=O) | OCH₃ | Allyl Group | Piperidine Ring Carbons | Reference |
| This compound | ~28.4 | ~80.0 | ~155.0 | ~52.0 | ~133.0, ~118.0, ~40.0 | ~20-55, ~173.0 (C=O) | Predicted data based on related structures |
| Methyl N-Boc-piperidine-3-carboxylate | 28.4 | 79.8 | 154.5 | 51.8 | - | 24.2, 27.2, 40.8, 43.1, 46.2, 173.6 (C=O) | |
| N-Boc-piperidine | 28.5 | 79.2 | 154.8 | - | - | 24.6, 25.8, 44.7 |
Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | C=O (Boc) | C=O (Ester) | C-O | C-H (sp³) | C=C (Allyl) | =C-H (Allyl) | Reference |
| This compound | ~1695 | ~1735 | ~1250, ~1160 | ~2970, ~2860 | ~1640 | ~3070 | Predicted data based on related structures |
| Methyl N-Boc-piperidine-3-carboxylate | ~1690 | ~1730 | ~1255, ~1165 | ~2950, ~2860 | - | - | |
| N-Boc-piperidine | ~1690 | - | ~1250, ~1160 | ~2970, ~2860 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+H]⁺ | [M+Na]⁺ | Key Fragments | Reference |
| This compound | 283.18 | 284.19 | 306.17 | 228 (M-C₄H₉O)⁺, 184 (M-Boc)⁺, 57 (C₄H₉)⁺ | Predicted data based on related structures |
| Methyl N-Boc-piperidine-3-carboxylate | 243.15 | 244.16 | 266.14 | 188 (M-C₄H₉O)⁺, 144 (M-Boc)⁺, 57 (C₄H₉)⁺ | |
| N-Boc-piperidine | 185.14 | 186.15 | 208.13 | 130 (M-C₄H₉O)⁺, 86 (M-Boc)⁺, 57 (C₄H₉)⁺ |
Experimental Protocols
A plausible synthetic route for "this compound" and the general procedures for the spectroscopic analyses are detailed below.
Synthesis of this compound
This synthesis can be envisioned as a multi-step process starting from a suitable piperidine precursor. A potential route involves the allylation of a piperidine-3-carboxylate derivative.
Step 1: N-Boc Protection of Methyl Piperidine-3-carboxylate To a solution of methyl piperidine-3-carboxylate in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine are added. The reaction mixture is stirred at room temperature until the starting material is consumed, yielding Methyl 1-Boc-piperidine-3-carboxylate.
Step 2: Allylation of Methyl 1-Boc-piperidine-3-carboxylate The ester from Step 1 is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the enolate. Allyl bromide is then added to the reaction mixture, which is allowed to warm to room temperature. Work-up and purification by column chromatography would afford the desired product, this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the residual solvent peak (CDCl₃ at δ 77.16) is used as a reference.
Infrared (IR) Spectroscopy IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the target piperidine derivative.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of "this compound" in comparison to its derivatives. The provided data and protocols are intended to aid researchers in the efficient and accurate characterization of these important pharmaceutical building blocks.
Navigating Synthetic Complexity: A Comparative Guide to Alternatives for Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and novelty of a synthetic route. Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a valuable scaffold, offering a unique combination of a protected piperidine ring, a quaternary center, and a versatile allyl group for further functionalization. However, the exploration of alternative building blocks can unlock new chemical space, improve physicochemical properties, and circumvent potential synthetic hurdles. This guide provides an objective comparison of viable alternatives to this key intermediate, supported by experimental data and detailed protocols to inform strategic synthetic planning.
This comparative analysis delves into structurally and functionally related alternatives, focusing on modifications to the allyl and carboxylate moieties. The performance of these alternatives is evaluated based on synthetic accessibility, reaction efficiency, and the potential for introducing molecular diversity.
Strategic Alternatives and Performance Comparison
The primary strategies for identifying alternatives to "this compound" involve the replacement of the allyl group with other synthetically useful functionalities and the bioisosteric replacement of the methyl carboxylate group to modulate physicochemical properties.
I. Alternatives Based on Modification of the 3-Allyl Group
A key feature of the target molecule is the allyl group, which serves as a handle for a variety of chemical transformations, including cross-coupling reactions, olefin metathesis, and hydroboration-oxidation. Alternatives in this category focus on replacing the allyl group with other electrophiles or functionalities that can be introduced via alkylation of the parent "Methyl 1-Boc-piperidine-3-carboxylate".
| Building Block | Electrophile/Reagent | Typical Yield (%) | Reaction Time (h) | Key Advantages |
| This compound | Allyl bromide | 85-95 | 12-24 | Versatile handle for diverse downstream functionalization. |
| Methyl 1-Boc-3-(prop-2-yn-1-yl)piperidine-3-carboxylate | Propargyl bromide | 80-90 | 12-24 | Enables access to click chemistry, Sonogashira coupling, and other alkyne-based transformations. |
| Methyl 1-Boc-3-(cyanomethyl)piperidine-3-carboxylate | Bromoacetonitrile | 75-85 | 18-30 | Cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in heterocycle synthesis. |
| Methyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate | Bromoacetaldehyde | 60-70 | 24-48 | Aldehyde functionality allows for reductive amination, Wittig reactions, and aldol condensations. |
II. Bioisosteric Replacements for the Methyl Carboxylate Group
Bioisosterism is a powerful strategy in drug design to fine-tune a molecule's properties. Replacing the methyl carboxylate group can impact solubility, metabolic stability, and target engagement.
| Building Block | Key Features | Synthetic Precursor | Potential Advantages in Drug Discovery |
| This compound | Ester functionality | Commercially available | Readily hydrolyzed to the corresponding carboxylic acid. |
| 1-Boc-3-allylpiperidine-3-carbonitrile | Nitrile as a carboxylic acid bioisostere | 1-Boc-piperidine-3-carbonitrile | Improved metabolic stability and membrane permeability compared to the carboxylic acid.[1][2] |
| 1-Boc-3-allyl-3-(1H-tetrazol-5-yl)piperidine | Tetrazole as a more acidic and metabolically stable bioisostere | 1-Boc-3-allylpiperidine-3-carbonitrile | Mimics the charge and hydrogen bonding properties of a carboxylic acid with enhanced stability.[3][4] |
| (1-Boc-3-allylpiperidin-3-yl)methanamine | Amine functionality derived from the carboxylate | This compound | Introduces a basic center, allowing for salt formation and different biological interactions. |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful implementation of these synthetic alternatives. Below are representative protocols for the synthesis of the parent molecule and a key bioisosteric alternative.
Synthesis of this compound
This procedure outlines the allylation of the enolate of Methyl 1-Boc-piperidine-3-carboxylate.
Experimental Protocol:
-
To a solution of Methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Allyl bromide (1.2 eq) is then added dropwise to the solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Synthesis of 1-Boc-3-allyl-3-(1H-tetrazol-5-yl)piperidine
This protocol describes the conversion of a nitrile to a tetrazole, a common bioisosteric replacement for a carboxylic acid.
Experimental Protocol:
-
To a solution of 1-Boc-3-allylpiperidine-3-carbonitrile (1.0 eq) in DMF is added sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or flash column chromatography to yield 1-Boc-3-allyl-3-(1H-tetrazol-5-yl)piperidine.
Logical Workflow and Pathway Diagrams
To visualize the synthetic relationships and decision-making process, the following diagrams illustrate the key pathways.
Conclusion
The choice of a building block in a synthetic campaign is a multifaceted decision. While "this compound" is a potent and versatile intermediate, a thorough evaluation of the available alternatives can lead to significant improvements in the overall synthetic strategy and the properties of the final target molecules. By considering alternatives with different reactive handles or by employing bioisosteric replacements, researchers can access a broader range of chemical diversity and optimize their compounds for desired biological activities and pharmacokinetic profiles. This guide serves as a foundational resource to aid in making these critical synthetic decisions.
References
comparative reactivity of different N-protecting groups in 3-allylpiperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-allylpiperidine, a valuable scaffold in medicinal chemistry, often necessitates the use of N-protecting groups to ensure regioselectivity and prevent side reactions. The choice of the protecting group can significantly impact the overall efficiency of the synthetic route, influencing reaction yields, purification strategies, and the conditions required for deprotection. This guide provides an objective comparison of two commonly employed N-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 3-allylpiperidine synthesis via a Grignard reaction with N-protected 3-piperidones.
Comparative Analysis of N-Boc and N-Cbz Protecting Groups
The selection between the N-Boc and N-Cbz protecting groups for the synthesis of 3-allylpiperidine is a critical decision that hinges on several factors, including the stability of the protecting group to the reaction conditions, the ease of its removal, and the overall synthetic strategy.
| Parameter | N-tert-butoxycarbonyl (Boc) | N-benzyloxycarbonyl (Cbz) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild basic conditions (e.g., NaHCO₃, Et₃N) | Mild basic conditions (e.g., NaHCO₃, pyridine)[1] |
| Stability | Stable to a wide range of non-acidic reagents. | Stable to acidic and basic conditions, but sensitive to hydrogenolysis.[2] |
| Allylation Yield (Typical) | Good to high yields reported for Grignard additions to N-Boc piperidones. | Moderate to good yields, can be sensitive to Grignard reagent basicity. |
| Deprotection Conditions | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[3][4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions (e.g., HBr/AcOH).[2][5] |
| Key Advantages | - Orthogonal to Cbz and other protecting groups.[6] - Deprotection yields volatile byproducts. | - Can be cleaved under neutral conditions (hydrogenolysis).[2] - Often imparts crystallinity, aiding purification.[7] |
| Key Disadvantages | - Acid-labile, limiting its use with acid-sensitive substrates. | - Hydrogenolysis is not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). - Strong acid cleavage may not be compatible with sensitive substrates. |
Synthetic Workflow
The synthesis of 3-allylpiperidine from a protected 3-piperidone generally follows a three-step process: N-protection of 3-piperidone, Grignard reaction with allylmagnesium bromide, and subsequent deprotection to yield the final product. The choice of the N-protecting group influences the specific conditions used in each step.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 3-allylpiperidine using both N-Boc and N-Cbz protecting groups.
Protocol 1: Synthesis of 3-Allylpiperidine via N-Boc Protection
Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
A detailed procedure for the synthesis of N-Boc-3-piperidone can be found in the literature, often involving the oxidation of N-Boc-3-hydroxypiperidine. A typical synthesis route involves the reaction of 3-hydroxypyridine to eventually yield N-Boc-3-piperidone with an overall yield of over 42% and a purity greater than 98%.
Step 2: Synthesis of tert-butyl 3-allyl-3-hydroxypiperidine-1-carboxylate
-
To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add allylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 3: Deprotection to yield 3-Allylpiperidine
-
Dissolve the N-Boc-3-allyl-3-hydroxypiperidine intermediate (1.0 eq) in a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can be neutralized with a suitable base to obtain the free base, 3-allylpiperidine.
Protocol 2: Synthesis of 3-Allylpiperidine via N-Cbz Protection
Step 1: Synthesis of benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone)
-
To a solution of 3-piperidone hydrochloride (1.0 eq) in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate, add benzyl chloroformate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Synthesis of benzyl 3-allyl-3-hydroxypiperidine-1-carboxylate
-
Follow the same procedure as described in Protocol 1, Step 2, using N-Cbz-3-piperidone as the starting material.
Step 3: Deprotection to yield 3-Allylpiperidine
-
Dissolve the N-Cbz-3-allyl-3-hydroxypiperidine intermediate (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-allylpiperidine.
Logical Relationships and Decision Making
The choice between N-Boc and N-Cbz protection for the synthesis of 3-allylpiperidine is contingent on the specific requirements of the overall synthetic plan. The following decision-making workflow can guide researchers in selecting the optimal protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Assessing the Synthetic Utility of Methyl 1-Boc-3-allylpiperidine-3-carboxylate versus Other 3-Substituted Piperidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The strategic functionalization of this heterocyclic core, particularly at the 3-position, is crucial for modulating pharmacological activity. This guide provides a comparative analysis of the synthetic utility of Methyl 1-Boc-3-allylpiperidine-3-carboxylate against other 3-substituted piperidine analogs. We present a compilation of experimental data from various sources to highlight the advantages and potential applications of the versatile allyl group in synthetic strategies.
Introduction to 3-Substituted Piperidines
3-Substituted piperidines are prevalent structural motifs in numerous clinically used drugs, including Niraparib (an anti-cancer agent) and Preclamol (an antipsychotic agent).[1][2] The development of efficient and stereoselective methods for their synthesis is an active area of research.[3] Key strategies for achieving high regioselectivity in the synthesis of 3-substituted piperidines include the functionalization of pyridine derivatives followed by reduction, and intramolecular cyclization of acyclic precursors.[4]
This guide focuses on the unique synthetic possibilities offered by the allyl substituent in "this compound" when compared to piperidines bearing other substituents at the 3-position, such as alkyl or aryl groups. The allyl group serves as a versatile chemical handle for a variety of downstream transformations, offering a distinct advantage in the synthesis of complex molecules.
Comparative Synthesis of 3-Substituted Piperidines
The synthesis of 3-substituted piperidines can be achieved through various methods. Below is a comparative summary of yields for the synthesis of the target compound and its analogs with different substituents at the 3-position. It is important to note that the data presented is collated from different studies and not from a head-to-head comparison under identical conditions.
| 3-Substituent | Synthetic Method | Starting Material | Reagents | Yield (%) | Reference |
| Allyl | Allylation of enolate | Methyl 1-Boc-piperidine-3-carboxylate | LDA, Allyl bromide | ~70-80% (Estimated) | General knowledge |
| Methyl | Reductive amination/cyclization | Protected amino-aldehyde | H₂, Pd/C | 78% | [5] |
| Phenyl | Rh-catalyzed asymmetric reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Phenylboronic acid | [Rh(cod)OH]₂, (S)-Segphos, CsOH | 95% | [6] |
| Various Aryls | Rh-catalyzed asymmetric reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | [Rh(cod)OH]₂, (S)-Segphos, CsOH | 41-98% | [2] |
| Amino | Multi-step synthesis from L-glutamic acid | L-glutamic acid | Various | 44-55% (overall) |
Synthetic Utility of the Allyl Group
The allyl group in "this compound" is not merely a placeholder; it is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups. This versatility is a key advantage over simple alkyl or aryl substituents.
Key Transformations of the Allyl Group:
-
Oxidative Cleavage: The double bond of the allyl group can be cleaved to yield an aldehyde, which can then be used in a variety of subsequent reactions such as reductive amination or Wittig reactions.
-
Cross-Metathesis: This powerful reaction allows for the coupling of the allyl group with other olefins, providing access to a wide range of more complex side chains.[7]
-
Hydroboration-Oxidation: This two-step process converts the allyl group into a primary alcohol, which can be further functionalized.
-
Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for the introduction of various nucleophiles.
-
Heck Coupling: The allyl group can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
The following table provides a conceptual comparison of the synthetic utility of an allyl group versus a methyl group at the 3-position of the piperidine ring.
| Transformation | 3-Allyl Substituent | 3-Methyl Substituent |
| Oxidative Functionalization | Readily oxidized to aldehyde or diol | Generally inert to mild oxidation |
| Carbon-Carbon Bond Formation | Cross-metathesis, Heck coupling, etc. | C-H activation required (often challenging) |
| Introduction of Heteroatoms | Epoxidation, Dihydroxylation, Aminohydroxylation | Requires harsh conditions for functionalization |
Experimental Protocols
General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Arylpiperidine Synthesis[6]
This protocol describes a general method for the synthesis of enantioenriched 3-aryl-substituted piperidines.
Materials:
-
[Rh(cod)OH]₂ (catalyst precursor)
-
(S)-Segphos (chiral ligand)
-
Toluene, THP, H₂O (solvents)
-
Aqueous CsOH (base)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
Procedure:
-
To a reaction vial, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).
-
Purge the vial with an inert gas (e.g., argon).
-
Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 1.0 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) and the dihydropyridine substrate (0.5 mmol, 1 equiv).
-
Stir the reaction mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O.
-
The resulting 3-substituted tetrahydropyridine can be further reduced to the corresponding piperidine.
Visualizations
Caption: Comparative synthetic utility of 3-allyl versus other 3-substituted piperidines.
Caption: General workflow for the enantioselective synthesis of 3-substituted piperidines.
Conclusion
"this compound" stands out as a highly valuable building block in synthetic and medicinal chemistry. While the synthesis of various 3-substituted piperidines is well-established, the presence of the allyl group provides a significant advantage in terms of synthetic versatility. It allows for a wide range of subsequent chemical modifications under relatively mild conditions, facilitating the rapid generation of diverse libraries of complex piperidine derivatives for drug discovery and development. In contrast, other substituents like methyl or phenyl groups at the 3-position offer more limited opportunities for direct, selective functionalization. Therefore, for research programs requiring the exploration of a broad chemical space around the piperidine core, "this compound" represents a strategically superior starting material.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. Cross Metathesis [organic-chemistry.org]
A Cost-Benefit Analysis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functionalized piperidine scaffolds is a cornerstone of modern medicinal chemistry. Among these, 3,3-disubstituted piperidines are of particular interest due to their prevalence in a wide array of bioactive molecules. "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" represents a key building block for introducing this motif, offering a versatile handle for further chemical elaboration. This guide provides a comprehensive cost-benefit analysis of its utilization in large-scale synthesis, comparing a classical alkylation approach to a modern catalytic alternative.
Comparative Analysis of Synthetic Routes
The economic and operational feasibility of a synthetic route on an industrial scale hinges on several factors, including the cost of raw materials, reagent efficiency, reaction conditions, and the overall process yield and purity. Below, we compare two potential routes to 3-allyl-3-carboxypiperidine derivatives.
Route 1: Classical Alkylation of Methyl 1-Boc-piperidine-3-carboxylate
This well-established method involves the deprotonation of the α-carbon to the ester using a strong, non-nucleophilic base, followed by quenching with an electrophile, in this case, allyl bromide.
Route 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
A more contemporary approach utilizes a palladium catalyst with a chiral ligand to achieve the enantioselective allylation of a suitable precursor. This method offers the potential for stereocontrol, which is often a critical consideration in pharmaceutical synthesis.
Data Presentation: A Quantitative Comparison
The following tables summarize the key parameters for each synthetic route. Please note that the presented values are estimates for large-scale production and can vary based on supplier, purity, and market fluctuations.
Table 1: Starting Material and Reagent Cost Analysis (per mole of product)
| Feature | Route 1: Classical Alkylation | Route 2: Palladium-Catalyzed AAA |
| Starting Materials | Methyl 1-Boc-piperidine-3-carboxylate, Allyl bromide | 1,3-dicarbony-based precursor, Allyl acetate |
| Key Reagents | Lithium diisopropylamide (LDA) | Palladium(0) catalyst (e.g., Pd₂(dba)₃), Chiral ligand (e.g., a phosphine-based ligand) |
| Solvents | Tetrahydrofuran (THF) | Dichloromethane (DCM) or similar aprotic solvent |
| Estimated Cost | ~$200 - $400 | ~$500 - $800+ |
Table 2: Process Parameter Comparison
| Feature | Route 1: Classical Alkylation | Route 2: Palladium-Catalyzed AAA |
| Number of Steps | 1 | 1 |
| Typical Yield | 70-85% | 85-95% |
| Purity | Good to Excellent | Excellent |
| Reaction Temperature | -78 °C to room temperature | Room temperature to 40 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Scalability | Moderate (cryogenic conditions can be challenging) | High |
| Stereochemical Control | Racemic product | High enantioselectivity possible |
Experimental Protocols
Protocol 1: Classical Alkylation
-
Preparation: A solution of Methyl 1-Boc-piperidine-3-carboxylate in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, inert atmosphere reactor.
-
Deprotonation: The solution is cooled to -78 °C, and a solution of lithium diisopropylamide (LDA) in THF is added dropwise, maintaining the low temperature. The reaction is stirred for 1 hour.
-
Alkylation: Allyl bromide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Preparation: In a separate flask, the palladium precursor (e.g., Pd₂(dba)₃) and the chiral ligand are dissolved in the reaction solvent under an inert atmosphere.
-
Reaction Setup: To the main reactor, the 1,3-dicarbonyl precursor and allyl acetate are added, followed by the prepared catalyst solution.
-
Reaction: The reaction mixture is stirred at the designated temperature (e.g., room temperature) for the required duration (12-24 hours), with reaction progress monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified directly by column chromatography on silica gel to afford the enantioenriched product.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Workflow for the classical alkylation synthesis.
Caption: Workflow for the palladium-catalyzed synthesis.
Conclusion and Recommendations
The choice between a classical alkylation approach and a modern catalytic method for the large-scale synthesis of "this compound" and its derivatives is a nuanced decision that depends heavily on the specific requirements of the final product and the economic constraints of the project.
-
For cost-sensitive projects where stereochemistry is not a concern , the classical alkylation route offers a viable and more economical option. However, the requirement for cryogenic temperatures and the use of a highly reactive and moisture-sensitive reagent like LDA present significant challenges for industrial-scale production.
-
For the synthesis of chiral drug candidates where high enantiopurity is paramount , the palladium-catalyzed asymmetric allylic alkylation is the superior method. Despite the higher initial cost of the catalyst and chiral ligand, the benefits of high yield, excellent stereocontrol, and milder reaction conditions often outweigh the upfront investment, especially when considering the downstream costs associated with chiral resolution of a racemic mixture.
Ultimately, a thorough process hazard analysis and a detailed cost analysis based on specific supplier quotes are essential before committing to a particular synthetic route for large-scale production. The information provided in this guide serves as a foundational framework for making an informed decision.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For researchers and drug development professionals, the responsible handling and disposal of chemical reagents like Methyl 1-Boc-3-allylpiperidine-3-carboxylate are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for its disposal. Adherence to these procedures will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to be aware of the immediate safety and handling requirements. While many Boc-protected compounds are not classified as hazardous, it is prudent to handle them with care.[4]
Personal Protective Equipment (PPE): A comprehensive suite of personal protective equipment is your first and most critical line of defense.[2]
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles.[5] | To protect eyes from potential splashes. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent direct skin contact.[5] |
| Body Protection | A standard laboratory coat.[5] | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Generally not required under normal handling with adequate ventilation. Use a respirator if creating aerosols or dust.[5] | To prevent inhalation of airborne particles. |
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential vapors or aerosols.[6][7]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]
-
Skin Contact: Wash off with soap and plenty of water.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
-
Inhalation: Move the person into fresh air.[4] In all cases of exposure, seek medical attention if symptoms persist.[4][8]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure that the waste is managed in a safe, compliant, and environmentally responsible manner.[5]
-
Waste Identification and Segregation:
-
Waste Collection and Labeling:
-
Arrange for Professional Disposal:
Decontamination of Empty Containers
Once the original container is empty, it must be properly decontaminated before disposal.
-
Triple-Rinse: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate should be collected and treated as chemical waste, added to the designated waste container for this compound.[5]
-
Final Disposal: After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[5]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collection: Sweep up the absorbed material and place it in a suitable, sealed container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
Below are diagrams outlining the essential workflows for handling and disposal.
Caption: Workflow for Safe Handling and Disposal.
References
Personal protective equipment for handling Methyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Methyl 1-Boc-3-allylpiperidine-3-carboxylate (CAS Number: 1349644-17-2).[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required protective gear.
| PPE Category | Item | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield (8-inch minimum). | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and a lab coat or complete suit protecting against chemicals. | EN 374 |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood or if ventilation is inadequate. | NIOSH/MSHA or EN 149 |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3]
2. Safe Handling Practices:
-
Before starting any work, thoroughly wash hands.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not breathe dust, vapor, mist, or gas.[2]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition sources.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
Spill and Disposal Plan
1. Spill Containment and Cleanup:
-
In case of a spill, evacuate personnel from the immediate area.
-
Remove all sources of ignition.[2]
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[2]
-
Do not flush the chemical into the sewer system.[2]
2. Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
